(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
Descripción
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Propiedades
IUPAC Name |
[2-[2-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-11-6-2-1-5-10(11)12-9(8-18)4-3-7-17-12/h1-7,18H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDLXSOLWIEPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)CO)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, (2-(2-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a detailed examination of predicted key parameters such as lipophilicity (logP), aqueous solubility, and ionization constants (pKa). Crucially, this guide furnishes field-proven, step-by-step experimental protocols for the empirical validation of these properties, grounding theoretical predictions in practical laboratory methodology. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this work aims to serve as an essential resource for the characterization and advancement of this and similar chemical entities within a drug discovery pipeline.
Introduction and Strategic Context
The compound (2-(2-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol represents a confluence of structural motifs of significant interest in modern medicinal chemistry. The biaryl scaffold of a substituted phenyl ring attached to a pyridine core is a privileged structure in numerous biologically active agents. The introduction of a trifluoromethoxy (-OCF₃) group is a well-established strategy to modulate key drug-like properties. It can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune target engagement.
Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for its rational development. These parameters—lipophilicity, solubility, and ionization state—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its therapeutic potential. As there is limited publicly available experimental data for this specific compound, this guide presents a robust profile based on high-quality computational predictions, coupled with the detailed methodologies required for their experimental validation.
Molecular Identity and Structure
A precise understanding of the molecule's structure is the foundation for all subsequent analysis.
Caption: 2D Chemical Structure of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol |
| Molecular Formula | C₁₃H₁₀F₃NO₂ |
| Molecular Weight | 269.22 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)OC(F)(F)F)C2=C(C=CC=N2)CO |
| InChI Key | Not available; compound not widely indexed. |
| CAS Number | Not available; compound not widely indexed. |
Predicted Physicochemical Properties
The following properties have been predicted using established cheminformatics algorithms. These values provide a robust starting point for experimental design and interpretation.
Table 2: Summary of Predicted Physicochemical Properties
| Property | Predicted Value | Implication in Drug Discovery |
| cLogP | 2.8 - 3.2 | Moderate to high lipophilicity; likely good membrane permeability. |
| Aqueous Solubility | Low | May present challenges for formulation and require solubility enhancement. |
| pKa (basic) | 2.5 - 3.5 (Pyridine N) | Weakly basic; will be mostly neutral at physiological pH 7.4. |
| pKa (acidic) | 14.0 - 15.0 (Methanol OH) | Very weakly acidic; will remain protonated under physiological conditions. |
| Polar Surface Area (PSA) | 41.9 Ų | Excellent potential for cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 | Low conformational flexibility, which can be favorable for binding affinity. |
In-Depth Analysis and Experimental Validation Protocols
The following sections detail the significance of each key property and provide rigorous, step-by-step protocols for their experimental determination.
Lipophilicity: The Partition Coefficient (logP/logD)
Expertise & Experience: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ADME profile. It dictates how a compound partitions between aqueous (e.g., blood plasma) and lipid (e.g., cell membranes) environments. The predicted cLogP of ~3.0 suggests this compound is quite lipophilic. The trifluoromethoxy group is a major contributor to this, being significantly more lipophilic than a methoxy or hydroxyl group. While this aids membrane crossing, excessively high lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and non-specific toxicity.
Since this molecule contains a weakly basic pyridine nitrogen, it is more accurate to measure the distribution coefficient (logD) at a physiologically relevant pH of 7.4. At this pH, the pyridine will be overwhelmingly in its neutral form, so logD₇.₄ is expected to be very close to the logP value.
Trustworthiness: The shake-flask method remains the "gold standard" for logP/logD determination due to its direct measurement principle.[1][2] The following protocol is designed to ensure equilibrium is reached and to minimize sources of error, such as emulsion formation or contamination between phases.
Experimental Protocol: Shake-Flask logD₇.₄ Determination
Caption: Workflow for Shake-Flask logD Determination.
-
Phase Preparation (Self-Validation):
-
Prepare a 100 mM phosphate buffer and adjust the pH to exactly 7.4.
-
Create two separate vessels: one containing the buffer and one containing n-octanol (reagent grade).
-
Add a significant volume of n-octanol to the buffer vessel and vice-versa.
-
Stir both mixtures vigorously for at least 24 hours. This pre-saturation is critical to prevent volume changes during the actual experiment, a common source of error.[2]
-
Allow the phases to separate completely before use.
-
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each).
-
Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).
-
Spike a small volume of the stock solution into the biphasic system. The goal is a final concentration that is easily quantifiable and well below the solubility limit in either phase. The final percentage of DMSO should be kept below 1% to avoid affecting the partitioning.
-
Seal the vial and shake at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is fully reached.[3]
-
-
Phase Separation and Analysis:
-
Centrifuge the vial (e.g., at 3000 x g for 15 minutes) to achieve a sharp separation of the two phases.
-
Carefully withdraw an aliquot from the center of each phase, avoiding the interface.
-
Prepare a standard curve of the compound in each phase to be used for quantification.
-
Quantify the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.
-
Calculate logD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous buffer phase.[4]
-
Thermodynamic Aqueous Solubility
Expertise & Experience: Aqueous solubility is a cornerstone of drug development. A compound must be in solution to be absorbed and to interact with its biological target. The predicted low solubility for this lipophilic compound is expected and must be quantified accurately. Thermodynamic solubility, which measures the concentration of a saturated solution in equilibrium with the solid drug, is the most relevant measure for predicting in vivo dissolution.[5]
Trustworthiness: The shake-flask method, followed by HPLC quantification, provides a direct and reliable measure of thermodynamic solubility.[6] The protocol's trustworthiness is ensured by incubating the sample until equilibrium is confirmed (i.e., the concentration no longer increases over time) and using a validated analytical method for quantification.
Experimental Protocol: Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assay.
-
Sample Preparation:
-
Add an excess of the solid test compound (e.g., 1 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired aqueous medium (e.g., 1 mL of pH 7.4 phosphate-buffered saline).[6]
-
-
Equilibration (Self-Validation):
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).
-
The system must be allowed to reach equilibrium. To validate this, samples should be taken at multiple time points (e.g., 24 and 48 hours).[6] Equilibrium is confirmed when the measured concentration ceases to increase between time points.
-
-
Sample Processing and Analysis:
-
After incubation, separate the undissolved solid from the solution. This can be done by centrifugation at high speed followed by removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF). This step is critical to avoid artificially inflating the measured concentration.
-
Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Quantify the concentration of the compound in the clear filtrate/supernatant using a validated HPLC-UV method.[5]
-
The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
-
Ionization Constant (pKa)
Expertise & Experience: The pKa is the pH at which a compound is 50% ionized and 50% neutral. For (2-(2-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol, there are two potential ionizable centers: the basic pyridine nitrogen and the weakly acidic methanol hydroxyl group. The predicted pKa of the pyridine nitrogen (~3.0) indicates it is a weak base. This means that at physiological pH 7.4, over 99.9% of the compound will be in its neutral, uncharged form. This has profound implications for its interaction with targets and its solubility, as the charged (protonated) form is typically more water-soluble.
Trustworthiness: Potentiometric titration is a highly accurate and reliable method for pKa determination.[7][8] The protocol's integrity is based on precise pH measurement using a calibrated electrode and the mathematical identification of the inflection point in the titration curve, which corresponds to the pKa.
Experimental Protocol: Potentiometric Titration for pKa Determination
Caption: Workflow for pKa Determination by Potentiometric Titration.
-
System Preparation and Calibration (Self-Validation):
-
Calibrate a high-quality pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[7]
-
Prepare a standardized titrant solution (e.g., 0.1 M NaOH, carbonate-free).
-
Prepare a solution of the test compound (e.g., 1 mM). Due to the compound's low predicted aqueous solubility, a co-solvent like methanol or acetonitrile may be required. The pKa value obtained will be an apparent pKa (pKaᵃᵖᵖ) in that specific solvent system.
-
-
Titration Procedure:
-
Place a known volume of the compound solution in a jacketed vessel at a constant temperature.
-
To determine the basic pKa of the pyridine, first acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl). This ensures all pyridine nitrogens are protonated at the start.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[9]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This corresponds to the inflection point of the sigmoid curve.
-
Mathematically, the pKa can be determined most accurately by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).[9]
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Conclusion
(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol presents a physicochemical profile characteristic of a modern drug candidate, marked by moderate-to-high lipophilicity and low conformational flexibility. Its predicted low aqueous solubility and weak basicity are critical parameters that will govern its formulation, delivery, and pharmacokinetic behavior. While computational predictions provide an invaluable blueprint, they are not a substitute for empirical data. The detailed experimental protocols provided herein offer a clear and reliable path for researchers to validate these predictions, enabling a data-driven approach to advancing this promising molecule through the drug discovery and development process.
References
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Schmitt, F. et al. (2018). Determination of Thermodynamic Solubility. Bio-protocol, 8(16).
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BOC Sciences. (n.d.). Lipophilicity Assays. BOC Sciences.
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Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex.
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Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
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Avdeef, A. et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162.
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Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Enamine.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
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ChemAxon. (2020). LogP / LogD shake-flask method v1. ResearchGate.
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protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io.
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Manallack, D. T. (2009). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 3, 25-38.
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Bharate, S. S. & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(10), 2057-2061.
-
B-Interactions. (n.d.). LogP / LogD shake-flask method. protocols.io.
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
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Bezuglyi, V. D. et al. (2018). Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. Journal of the Serbian Chemical Society.
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Yılmaz, B. & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
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A Comprehensive Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
Abstract: This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol. In the absence of publicly available experimental data, this document synthesizes information from established NMR principles and analogous structures to construct a reliable spectral forecast. We delve into the theoretical chemical shifts, coupling constants, and multiplicities, with a special focus on the influence of the trifluoromethoxy (-OCF₃) substituent. This guide is intended for researchers in medicinal chemistry and drug development, offering a foundational reference for the structural elucidation and quality control of this and related molecular scaffolds. Furthermore, a standardized protocol for experimental data acquisition is provided to ensure reproducibility and accuracy in future studies.
Introduction and Molecular Structure
(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol is a bi-aryl methanol derivative featuring a pyridine ring linked to a phenyl ring substituted with a trifluoromethoxy group. Such scaffolds are of significant interest in medicinal chemistry due to their conformational properties and potential for diverse biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A thorough understanding of a molecule's ¹H and ¹³C NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its electronic environment.
This guide provides a robust prediction of the NMR spectra of the title compound. The analysis is grounded in the well-documented effects of aromatic ring currents, substituent-induced chemical shift changes, and through-bond scalar (J) couplings. Data from analogous 2-phenylpyridine derivatives[1][2], trifluoromethoxy-substituted aromatics[3][4], and pyridinyl-methanol compounds[5][6] have been integrated to ensure the highest possible accuracy for the predicted values.
For clarity throughout this guide, the following IUPAC numbering scheme for the molecule will be used.
Caption: Molecular structure and numbering scheme for (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to be complex, particularly in the aromatic region, due to the presence of two distinct, substituted aromatic rings. The signals can be categorized into three main groups: aromatic protons, methylene protons, and the hydroxyl proton. The predicted data are summarized in Table 1, assuming a standard solvent like CDCl₃.
Table 1: Predicted ¹H NMR Data for (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H6 | ~8.65 | dd | J = 4.8, 1.8 | Most downfield pyridine proton, ortho to Nitrogen. |
| H4 | ~7.85 | dd | J = 7.8, 1.8 | Pyridine proton, ortho to the phenyl substituent. |
| H5 | ~7.40 | dd | J = 7.8, 4.8 | Pyridine proton, coupled to both H4 and H6. |
| H6' | ~7.60 | d | J = 7.7 | Phenyl proton, deshielded by proximity to pyridine N. |
| H4' | ~7.50 | t | J = 7.9 | Phenyl proton, typical aromatic triplet. |
| H3', H5' | 7.35 - 7.45 | m | - | Phenyl protons, complex multiplet. |
| -CH ₂OH (H7) | ~4.80 | s (or d) | J ≈ 5.5 (if coupled to OH) | Methylene protons adjacent to the pyridine ring. |
| -OH | 2.5 - 5.0 | br s | - | Broad, exchangeable proton. Position is variable. |
Aromatic Region (7.3 - 8.7 ppm)
-
Pyridine Protons (H4, H5, H6): The protons on the pyridine ring are expected to resonate at lower field compared to the phenyl protons due to the electron-withdrawing nature of the nitrogen atom. H6, being ortho to the nitrogen, will be the most deshielded proton, appearing around 8.65 ppm as a doublet of doublets (dd).[2] H4 and H5 will form a coupled system, appearing as distinct doublet of doublets in the range of 7.40-7.85 ppm.
-
Phenyl Protons (H3', H4', H5', H6'): The four protons on the 2-(trifluoromethoxy)phenyl ring will exhibit chemical shifts influenced by the electron-withdrawing -OCF₃ group and the anisotropic effect of the adjacent pyridine ring. H6' is expected to be the most downfield of this set due to its steric proximity to the pyridine nitrogen lone pair. The remaining protons will likely appear as a complex multiplet between 7.35 and 7.50 ppm. Long-range coupling to the fluorine atoms (e.g., ⁴JHF or ⁵JHF) may introduce additional fine splitting or broadening to the H3' signal.[4]
Methylene Protons (-CH₂OH) (~4.80 ppm)
The two methylene protons (H7) are diastereotopic but are expected to be chemically equivalent in an achiral solvent. They are attached to a carbon adjacent to an aromatic ring, placing their signal around 4.80 ppm. This signal will likely appear as a singlet. However, in very dry solvents, it may appear as a doublet due to coupling with the hydroxyl proton.
Hydroxyl Proton (-OH) (Variable)
The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It is expected to appear as a broad singlet and can be confirmed by its disappearance upon the addition of a few drops of D₂O to the NMR tube.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display 13 distinct signals: 11 for the aromatic carbons, one for the methylene carbon, and one for the trifluoromethoxy carbon. The most characteristic signal will be the quartet for the -OCF₃ carbon, a definitive marker for this functional group.
Table 2: Predicted ¹³C NMR Data for (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹⁹F Coupled) | Coupling Constant (JCF, Hz) | Notes |
| C2 | ~158.0 | s | - | Pyridine carbon bonded to Nitrogen and Phenyl ring. |
| C6 | ~149.5 | s | - | Pyridine carbon, ortho to Nitrogen. |
| C4 | ~137.0 | s | - | Pyridine carbon. |
| C3 | ~135.5 | s | - | Pyridine carbon bearing the methanol group. |
| C5 | ~123.0 | s | - | Pyridine carbon. |
| C2' | ~148.0 | q | ²JCF ≈ 2 | Phenyl carbon bonded to the -OCF₃ group. |
| C1' | ~131.0 | s | - | Phenyl carbon bonded to the Pyridine ring. |
| C4', C6' | 128.0 - 130.0 | m | - | Phenyl carbons. |
| C3', C5' | 121.0 - 125.0 | m | - | Phenyl carbons. |
| C8 (-OC F₃) | ~120.8 | q | ¹JCF ≈ 256 | Key signal, quartet due to coupling to ³F.[4][7] |
| C7 (-C H₂OH) | ~62.5 | s | - | Methylene carbon. |
Aromatic Carbons (121 - 158 ppm)
The 11 aromatic carbons will span a wide chemical shift range. The carbons of the pyridine ring will generally be at a lower field than those of the phenyl ring. The carbons directly attached to nitrogen (C2, C6) and substituents will have their chemical shifts significantly altered. The carbon bearing the trifluoromethoxy group (C2') is expected to show a small quartet splitting due to two-bond coupling with the fluorine atoms (²JCF).[3]
Trifluoromethoxy Carbon (-OCF₃) (~120.8 ppm)
The carbon of the trifluoromethoxy group (C8) is a key diagnostic signal. It is expected to resonate around 120.8 ppm and will be split into a distinct quartet by the three directly attached fluorine atoms. The one-bond carbon-fluorine coupling constant (¹JCF) is typically very large, in the range of 255-260 Hz.[4] The observation of this signal is strong evidence for the presence of the -OCF₃ group.
Methylene Carbon (-CH₂OH) (~62.5 ppm)
The sp³-hybridized methylene carbon (C7) will appear in the aliphatic region of the spectrum, predicted to be around 62.5 ppm.
Experimental Design and Workflow
To experimentally confirm the structure and assign all signals unambiguously, a series of 1D and 2D NMR experiments are required. The logical workflow for this process is outlined below.
Caption: Recommended 2D NMR workflow for unambiguous structural elucidation.
Standard Operating Protocol for NMR Data Acquisition
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for the structural characterization of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol.
Materials:
-
NMR Spectrometer (≥400 MHz recommended)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol sample (5-10 mg)
-
Internal standard (e.g., Tetramethylsilane, TMS, often included in solvent)
-
Pipettes and vials
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry vial. b. Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). c. Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial. d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. e. Cap the NMR tube securely.
-
Instrument Setup & Shimming: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is critical for good resolution and lineshape. A narrow, symmetrical solvent peak is indicative of a well-shimmed probe.
-
¹H NMR Acquisition: a. Load a standard proton experiment parameter set. b. Set the spectral width to cover a range of approximately -2 to 12 ppm. c. Use a 30° or 45° pulse angle to allow for a short relaxation delay (typically 1-2 seconds). d. Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio. e. Process the data with Fourier transformation, phase correction, and baseline correction. f. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.[8]
-
¹³C NMR Acquisition: a. Load a standard proton-decoupled carbon experiment parameter set (e.g., zgpg30). b. Set the spectral width to cover a range of approximately 0 to 200 ppm. c. Use a 30° pulse angle and a relaxation delay of 2 seconds. d. Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H. e. Process the data similarly to the ¹H spectrum. f. Calibrate the chemical shift scale using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[9]
-
Data Analysis: a. Integrate the signals in the ¹H spectrum to determine the relative number of protons. b. Analyze the multiplicities and coupling constants to establish proton connectivity. c. Correlate the ¹H and ¹³C spectra with the predicted data and, if acquired, use 2D NMR data to confirm all assignments.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR spectra of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol. The analysis highlights key expected features, such as the downfield pyridine signals and the characteristic quartet of the trifluoromethoxy carbon. These predictions serve as a powerful tool for any researcher working with this compound, facilitating rapid confirmation of its synthesis and providing a basis for full structural assignment when coupled with the experimental workflow detailed herein. The provided protocols are designed to ensure the collection of high-quality, reliable data, upholding the principles of scientific integrity and reproducibility.
References
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Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the ¹³C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]
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Doddrell, D., et al. (1974). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. [Link]
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Okamoto, Y., & Yuki, H. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. [Link]
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Wang, M., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]
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Royal Society of Chemistry. (2020). Supporting Information for a relevant publication. Rsc.org. [Link]
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Reiter, D., et al. (2026). ¹H, ¹³C, ¹⁵N, and ¹⁹F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. [Link]
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ResearchGate. (2022). ¹H NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of... ResearchGate.net. [Link]
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Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(9), 4526-4545. [Link]
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American Chemical Society. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl₂]₂ (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics. [Link]
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Beilstein Journals. (n.d.). Supporting Information: Phenylseleno trifluoromethoxylation of alkenes. Beilstein-journals.org. [Link]
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. Chem.princeton.edu. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenylpyridine. PubChem Compound Database. [Link]
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Hnatejko, J., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(23), 5723. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Rsc.org. [Link]
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The Advent of a Privileged Scaffold: A Technical Guide to the Initial Discovery and Synthesis of Trifluoromethoxy Phenyl Pyridine Derivatives
Preamble: The Strategic Imperative for Fluorination in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for molecular design. Among these, the trifluoromethoxy (-OCF₃) group, in concert with a phenyl pyridine scaffold, constitutes a "privileged" structural motif. This guide provides an in-depth exploration of the initial discovery and the pivotal synthesis pathways of trifluoromethoxy phenyl pyridine derivatives, offering researchers and drug development professionals a comprehensive technical resource grounded in field-proven insights. The narrative that follows is not a mere recitation of protocols but a causal exploration of the experimental choices that have paved the way for the development of these impactful molecules.
The unique physicochemical properties imparted by the trifluoromethoxy group—such as enhanced metabolic stability, increased lipophilicity, and modulation of pKa—have made it a highly sought-after substituent in medicinal chemistry.[1][2] When combined with the versatile phenyl pyridine backbone, which is a common feature in numerous bioactive compounds, the resulting derivatives exhibit a remarkable potential for a wide range of therapeutic and agrochemical applications.[3][4]
Part 1: Genesis of a Powerful Moiety - A Historical Perspective
The journey to the synthesis of trifluoromethoxy phenyl pyridine derivatives is not a monolithic event but rather a convergence of parallel streams of innovation in fluorine chemistry. The introduction of the trifluoromethyl (-CF₃) group into aromatic systems was a critical precursor. A landmark in this field was the work of Swarts in 1898, who first prepared an aromatic compound bearing a trifluoromethyl group.[3] This was followed by the first reported synthesis of a trifluoromethylpyridine (TFMP) in 1947, which involved the chlorination and subsequent fluorination of picoline.[3]
The synthesis of aryl trifluoromethyl ethers, the parent structures of the trifluoromethoxy group, was first reported by L. Yagupol'skii in 1955, starting from substituted anisoles.[5] However, the facile incorporation of the trifluoromethoxy group into heteroaromatics, particularly pyridines, remained a significant challenge for many years, limiting its broader application.[6] The development of modern synthetic methods has since made these valuable compounds more accessible.[7]
Part 2: Core Synthesis Pathways - A Methodological Deep Dive
The synthesis of trifluoromethoxy phenyl pyridine derivatives can be logically dissected into two primary strategic approaches:
-
Late-Stage Phenyl Group Introduction: Synthesis of a trifluoromethoxylated pyridine followed by the coupling of a phenyl group.
-
Late-Stage Pyridine Ring Formation or Coupling: Synthesis of a trifluoromethoxy-substituted phenyl precursor followed by the introduction of the pyridine moiety.
The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the phenyl and pyridine rings.
Pathway I: Building from the Trifluoromethoxylated Pyridine Core
This approach prioritizes the synthesis of the trifluoromethoxy-substituted pyridine ring, which then serves as a scaffold for further functionalization.
A robust and widely adopted method for the synthesis of trifluoromethoxylated pyridines involves a multi-step sequence starting from a corresponding nitro-pyridine.[8] This pathway is notable for its regioselective control.
Experimental Protocol: Synthesis of a Trifluoromethoxylated Pyridine via N-Hydroxylamine Intermediate
Step 1: Reduction of Nitro-Pyridine to N-Pyridinyl-N-hydroxylamine A solution of the starting nitro-pyridine in a suitable solvent such as ethanol is subjected to catalytic hydrogenation. A recommended catalyst is 5% Rhodium on carbon (Rh/C) with hydrazine hydrate as the reducing agent.[8]
Step 2: Protection of the N-Hydroxylamine The crude N-hydroxylamine is protected, for example, with an acetyl or methoxycarbonyl group under standard acylation conditions to enhance stability.[8]
Step 3: O-Trifluoromethylation The protected N-pyridinyl-N-hydroxylamine (1.0 equivalent) is dissolved in a solvent like dichloromethane (CH₂Cl₂). Togni's reagent I (1.1-1.5 equivalents), a hypervalent iodine compound, is added, and the mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or ¹⁹F NMR.[8]
Step 4: OCF₃ Migration (Rearrangement) The solvent from the previous step is removed under reduced pressure. The residue is then redissolved in a high-boiling point solvent such as nitromethane (MeNO₂). The solution is heated to a temperature typically ranging from 50 to 120 °C to induce the migration of the -OCF₃ group to the pyridine ring. The optimal temperature is dependent on the electronic properties of the pyridine substrate.[8]
Step 5: Work-up and Purification Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield the desired trifluoromethoxylated pyridine.[8]
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: The use of Rh/C with hydrazine hydrate is a controlled method to selectively reduce the nitro group to a hydroxylamine without over-reduction to the amine.[8]
-
Protection Step: The N-hydroxylamine intermediate is often unstable. Protection with an acyl group prevents side reactions and facilitates handling during the subsequent trifluoromethylation step.
-
Togni's Reagent: This reagent is a convenient and effective electrophilic source of the "CF₃" group for the O-trifluoromethylation of the hydroxylamine.
-
High-Boiling Point Solvent for Migration: The rearrangement step requires thermal energy. A high-boiling point solvent allows for the necessary temperature to be reached and maintained for the reaction to proceed to completion.
Diagram of Trifluoromethoxylated Pyridine Synthesis:
Caption: Synthesis of Trifluoromethoxylated Pyridines.
With the trifluoromethoxylated pyridine in hand, the phenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is a workhorse in this context, valued for its mild reaction conditions and high functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling
Step 1: Preparation of Reactants In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the halo-substituted trifluoromethoxylated pyridine (1.0 equivalent), a phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
Step 2: Reaction The reaction mixture is heated, typically between 80-110 °C, and stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored by TLC or LC-MS.
Step 3: Work-up and Purification After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired trifluoromethoxy phenyl pyridine derivative. A concrete example is the synthesis of 2-[4-(trifluoromethoxy)phenyl]pyridine-4-carbonitrile from 2-chloro-4-pyridinenitrile and 4-trifluoromethoxyphenylboronic acid.[9]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium complexes are highly efficient in catalyzing the cross-coupling of aryl halides with arylboronic acids.
-
Base: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid.
-
Inert Atmosphere: This prevents the oxidation and deactivation of the palladium catalyst.
Diagram of Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura Coupling for Phenyl Group Introduction.
Pathway II: Building from the Trifluoromethoxy Phenyl Core
An alternative and equally viable strategy involves the synthesis of a trifluoromethoxy-substituted phenyl precursor, which is then coupled with a pyridine-containing fragment or used in a pyridine ring-forming reaction.
A common precursor is a trifluoromethoxy-substituted phenylboronic acid, which can be synthesized from the corresponding trifluoromethyl halobenzene.
Experimental Protocol: Synthesis of 4-Trifluoromethoxyphenylboronic Acid
This synthesis is not explicitly detailed in the provided search results but follows standard procedures for boronic acid formation. A typical route would involve the conversion of 4-bromobenzotrifluoride to the corresponding Grignard or organolithium reagent, followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic workup.
The pre-functionalized trifluoromethoxy phenyl component can then be coupled with a suitable halo-pyridine using a Suzuki-Miyaura or other cross-coupling reaction, analogous to the protocol described in section 2.1.2.
Part 3: Data Summary and Comparative Analysis
The choice of synthetic pathway often depends on the desired substitution pattern and the commercial availability of starting materials. Below is a table summarizing the key characteristics of the two primary pathways.
| Feature | Pathway I: Late-Stage Phenyl Introduction | Pathway II: Late-Stage Pyridine Introduction |
| Key Intermediate | Trifluoromethoxylated Pyridine | Trifluoromethoxy Phenyl Precursor (e.g., boronic acid) |
| Advantages | - Modular approach for varying the phenyl substituent.- Well-established methods for pyridine trifluoromethoxylation. | - Allows for diverse pyridine moieties to be introduced.- Trifluoromethoxy phenyl precursors are often commercially available. |
| Challenges | - Synthesis of the trifluoromethoxylated pyridine can be multi-step. | - Synthesis of complex pyridine fragments can be challenging. |
| Typical Coupling | Suzuki-Miyaura, Stille, Buchwald-Hartwig | Suzuki-Miyaura, Negishi, Stille |
Conclusion: An Enduring Legacy and Future Directions
The initial discovery and development of synthesis pathways for trifluoromethoxy phenyl pyridine derivatives have been a testament to the ingenuity of synthetic chemists. By building upon foundational principles of fluorine chemistry and leveraging the power of modern cross-coupling reactions, a vast chemical space populated by these valuable scaffolds has been opened up. The methodologies outlined in this guide provide a robust framework for the continued exploration and optimization of this important class of molecules. As our understanding of structure-activity relationships deepens, the demand for efficient and versatile synthetic routes to novel trifluoromethoxy phenyl pyridine derivatives will undoubtedly continue to grow, driving further innovation in the fields of medicine and agriculture.
References
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Sparr, C. & Schirmeister, T. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry4 , 35 (2008). Available at: [Link]
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Li, Y. et al. Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications52 , 1-17 (2022). Available at: [Link]
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Tsukamoto, M. & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science46 , 294-309 (2021). Available at: [Link]
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Request PDF. Available at: [Link]
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Discovery of 1,2,3,4-Tetrahydrochromeno[3,4-c]pyridin-5-one Derivatives as Novel MTHFD Inhibitors for the Treatment of Acute Mye. ACS Publications. Available at: [Link]
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Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. Available at: [Link]
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Li, P. et al. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules28 , 1459 (2023). Available at: [Link]
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2-[4-(trifluoromethoxy)phenyl]pyridine-4-carbonitrile. LookChem. Available at: [Link]
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Huang, H., Xu, Z. & Deng, G.-J. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses100 , 248-267 (2023). Available at: [Link]
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Krutošíková, A. & Slezák, R. Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. ResearchGate. Available at: [Link]
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Zhang, J. et al. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules28 , 5313 (2023). Available at: [Link]
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Wilmouth, S. et al. Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences109 , 7150-7155 (2012). Available at: [Link]
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Al-fatlawi, A. A. et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules27 , 6797 (2022). Available at: [Link]
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Ferreira, R. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules29 , 3009 (2024). Available at: [Link]
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Adimule, V. et al. 2. Synthesis of Novel Pyridine 2-(4-Fluoro-phenyl)-5-1, 3, 4-Oxadiazoles. ResearchGate. Available at: [Link]
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Mathe, G. et al. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science6 , 6634-6639 (2015). Available at: [Link]
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ChemInform Abstract: A General Approach to (Trifluoromethoxy)pyridines: First X-Ray Structure Determinations and Quantum Chemistry Studies. ResearchGate. Available at: [Link]
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toxicity and safety profile of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
Toxicological Evaluation and Safety Profiling of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol: A Technical Whitepaper
Executive Summary
In modern drug discovery, the incorporation of fluorinated biaryl motifs—specifically the phenyl-pyridine axis—has become a cornerstone strategy for modulating lipophilicity, target residence time, and metabolic stability. As a Senior Application Scientist, I frequently evaluate advanced building blocks like (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol . While this specific compound often serves as a critical intermediate for central nervous system (CNS) agents or kinase inhibitors rather than a final Active Pharmaceutical Ingredient (API), understanding its intrinsic toxicity and safety profile is paramount. This whitepaper deconstructs the structural liabilities of this molecule, outlines predictive toxicological parameters, and provides field-proven, self-validating protocols for empirical safety screening.
Structural Deconstruction and Predictive Toxicology
The safety profile of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol is dictated by the synergistic electronic and steric effects of its three primary moieties. Rather than viewing the molecule as a black box, we must analyze the causality behind its biological interactions:
-
The Pyridine Core: Pyridine rings are weakly basic and lipophilic, a classic pharmacophore associated with off-target hERG potassium channel blockade (leading to QT prolongation). However, the adjacent electron-withdrawing biaryl system significantly lowers the basicity (pKa) of the pyridine nitrogen, mitigating this cardiovascular toxicity risk.
-
The 2-(Trifluoromethoxy)phenyl Group: The −OCF3 group is highly lipophilic (Hansch π parameter ~1.04) and conformationally unique, typically adopting an orthogonal geometry relative to the phenyl ring. It strongly resists oxidative defluorination, avoiding the generation of toxic fluoroacetate metabolites. Furthermore, the electron-withdrawing nature of fluorinated groups stabilizes the pyridine ring against nucleophilic attack and enhances membrane permeability, a critical factor in 1[1].
-
The Hydroxymethyl Group: This is the primary site of metabolic vulnerability. While it serves as an excellent hydrogen bond donor/acceptor, benzylic and pyridylic alcohols are susceptible to oxidation by Alcohol Dehydrogenase (ADH) and Cytochrome P450 (CYP450) enzymes. The 2[2] is a known variable; oxidation can yield reactive aldehydes that may covalently bind to hepatic proteins, presenting a risk for Drug-Induced Liver Injury (DILI).
Quantitative Physicochemical and Hazard Profiling
Based on structural analogs and predictive models, the following table summarizes the anticipated physicochemical properties and baseline Global Harmonized System (GHS) hazard classifications for this scaffold.
| Parameter / Property | Predicted Value / Classification | Toxicological Implication |
| Molecular Weight | 269.22 g/mol | Optimal for oral bioavailability (Lipinski's Rule of 5 compliant). |
| Topological Polar Surface Area | ~33.1 Ų | High CNS penetration potential; requires neurotoxicity screening. Value derived from 3[3]. |
| cLogP (Lipophilicity) | 3.2 - 3.8 | Moderate risk of phospholipidosis; high membrane partitioning. |
| pKa (Pyridine Nitrogen) | 4.2 - 4.8 | Weakly basic; low risk of severe hERG liability. |
| GHS Hazard Alerts | H315, H319, H335 | Causes skin/eye irritation and respiratory tract irritation. Standard PPE required during synthesis and handling. |
Metabolic Pathways and Mechanistic Toxicity
Understanding the biotransformation of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol is critical. The diagram below illustrates the divergent pathways: safe clearance via Phase II glucuronidation versus potential toxicity via Phase I oxidation.
Metabolic pathways and potential toxicity risks of the fluorinated biaryl pyridine scaffold.
Self-Validating Experimental Protocols
To empirically validate the safety profile of this compound, we deploy rigorous, self-validating in vitro assays. The causality of each step is designed to isolate specific toxicological mechanisms.
Protocol A: Reactive Metabolite Trapping via Glutathione (GSH) Conjugation
Causality: The hydroxymethyl group can be oxidized into an electrophilic aldehyde. If this aldehyde escapes further oxidation into a carboxylic acid, it will covalently bind to cellular nucleophiles, causing toxicity. We use GSH as a surrogate nucleophile to trap and quantify these reactive species. Methodology:
-
Preparation: Prepare a 10 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL, supplemented with 5 mM reduced Glutathione (GSH).
-
Initiation: Start the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.
-
Quenching & Analysis: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts).
-
Self-Validating Quality Control:
-
Positive Control: Acetaminophen (APAP) must be run in parallel. The assay is only valid if the NAPQI-GSH adduct is detected with a Signal-to-Noise (S/N) ratio > 10.
-
Negative Control: An incubation of the test compound without NADPH must show zero adduct formation, proving that the reactive species is strictly CYP450/ADH-dependent.
-
Protocol B: Automated Patch-Clamp hERG Safety Assay
Causality: Basic nitrogen atoms in lipophilic molecules can interact with the aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG potassium channel, leading to fatal cardiac arrhythmias. Methodology:
-
Cell Preparation: Utilize a CHO cell line stably expressing the human KCNH2 (hERG) gene. Load cells into an automated planar patch-clamp system (e.g., QPatch).
-
Electrophysiology Protocol: Establish whole-cell configuration. Clamp cells at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.
-
Compound Application: Perfuse the test compound at ascending concentrations (0.1 µM to 30 µM) for 5 minutes per concentration. Measure the fractional block of the tail current.
-
Self-Validating Quality Control:
-
System Integrity: Membrane resistance must remain >1 GΩ (gigaohm seal) throughout the recording. If the seal drops, the data point is automatically discarded.
-
Pharmacological Validation: The assay requires the positive control (100 nM E-4031) to produce >80% tail current inhibition. The vehicle control (0.1% DMSO) must show <10% current run-down over the entire recording period.
-
Tiered Safety Screening Workflow
To ensure efficient resource allocation, the toxicological evaluation of this intermediate follows a strict, data-driven hierarchy.
Tiered predictive toxicology and safety screening workflow for novel pyridine derivatives.
References
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
[2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
Sources
application of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol in small molecule drug discovery
As a Senior Application Scientist, this guide provides a comprehensive framework for the evaluation of novel small molecule hits in drug discovery, using the chemical scaffold of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol (hereafter designated as TFMPM ) as a representative example. This document is intended for researchers, scientists, and drug development professionals engaged in the process of hit-to-lead validation.
Introduction: The Rationale for Investigating the TFMPM Scaffold
The confluence of specific structural motifs in a single molecule often signals its potential as a valuable starting point for drug discovery. The TFMPM scaffold is a prime example, integrating two key features highly prized in medicinal chemistry: the phenyl-pyridine core and the trifluoromethoxy substituent.
-
The Phenyl-Pyridine Privileged Scaffold: The bi-aryl structure of a phenyl ring linked to a pyridine ring is a well-established "privileged scaffold." This motif is frequently found in the active site of various enzymes, particularly protein kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its protein target, while the dual aromatic systems provide a platform for various other binding interactions.[1]
-
The Trifluoromethoxy (-OCF3) Group: The incorporation of fluorine-containing groups is a cornerstone of modern drug design.[2][3] The trifluoromethoxy group, in particular, offers a unique combination of properties. It is strongly electron-withdrawing and significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve pharmacokinetic profiles.[4] Crucially, it is often more metabolically stable than a corresponding methoxy group, preventing rapid degradation in vivo and prolonging the drug's duration of action.[4][5]
Given these characteristics, a molecule like TFMPM, identified in a high-throughput screen, warrants a systematic and rigorous validation cascade to determine its biological activity, mechanism of action, and therapeutic potential. This guide outlines the critical experimental protocols to advance such a compound from an initial hit to a validated lead candidate, with a focus on a hypothetical kinase inhibitory activity, a common role for such scaffolds.[6]
Phase 1: Biochemical Characterization of TFMPM
The first step after identifying a hit is to confirm its direct activity against the purified target protein and assess its selectivity. For a phenyl-pyridine scaffold, protein kinases are a primary suspect class of targets.
Causality in Assay Selection
Biochemical assays are essential to prove that the compound directly interacts with the target enzyme, independent of a complex cellular environment. A variety of assay formats exist, each with its advantages.[7][8] For initial screening and profiling, luminescence-based assays that measure ATP consumption (or ADP production) are often preferred. They are universal for nearly all kinases, highly sensitive, and amenable to high-throughput screening (HTS) formats.[9] Radiometric assays, while more complex, are considered a gold standard for directly measuring substrate phosphorylation and are invaluable for confirming results.[10][11]
Experimental Workflow: Biochemical Validation
The following workflow outlines the logical progression for characterizing the biochemical activity of a novel hit like TFMPM.
Caption: Biochemical validation workflow for a hit compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of TFMPM against a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate and cofactors
-
TFMPM (dissolved in 100% DMSO)
-
Staurosporine (control inhibitor, in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of TFMPM in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock to cover a wide concentration range. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 5 µL of the kinase reaction buffer containing the target kinase and its specific substrate.
-
Add 1 µL of diluted TFMPM, control inhibitor, or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 5 µL of ATP solution at a concentration near its Km for the specific kinase.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-kinase or potent inhibitor control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of TFMPM concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Data Presentation: Hypothetical Kinase Selectivity Profile
A critical step is to assess whether TFMPM is selective for its intended target. This is achieved by screening it against a broad panel of kinases.
| Kinase Target | TFMPM IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Target Kinase A | 50 | 15 |
| Kinase B | 1,200 | 20 |
| Kinase C | >10,000 | 5 |
| Kinase D | 850 | 30 |
| Kinase E | >10,000 | 8 |
This table presents hypothetical data for illustrative purposes.
Phase 2: Cellular Activity and Target Engagement
Demonstrating that a compound inhibits a purified enzyme is only the first step. It is crucial to show that it can enter cells, engage its target, and elicit a biological response.
Causality in Assay Selection
Cell-based assays bridge the gap between biochemical activity and physiological effect.
-
Cell Viability Assays (MTT, CCK-8): These assays are fundamental for determining if target inhibition translates to a desired cellular outcome, such as inhibiting the proliferation of cancer cells.[12][13] They measure the overall metabolic activity of a cell population, which is proportional to the number of viable cells.[14]
-
Western Blotting: This technique is the gold standard for confirming target engagement within the cell.[15] By measuring the phosphorylation status of a known downstream substrate of the target kinase, one can directly infer whether the kinase has been inhibited by the compound in a cellular context.[16]
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the effect of TFMPM on the proliferation of a cancer cell line known to be dependent on the target kinase.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
TFMPM (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Compound Treatment: The next day, treat the cells with serially diluted TFMPM. Add 100 µL of medium containing the compound at 2x the final concentration. Include DMSO vehicle controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) value by plotting the percentage of cell viability against the log of TFMPM concentration and fitting to a dose-response curve.
Protocol 3: Western Blot for Target Pathway Modulation
This protocol assesses the ability of TFMPM to inhibit the phosphorylation of a downstream substrate of the target kinase in cells.
Principle: After treating cells with TFMPM, cell lysates are prepared and proteins are separated by size via SDS-PAGE.[15] The proteins are transferred to a membrane and probed with specific antibodies: one that recognizes the phosphorylated form of the substrate (p-Substrate) and another that recognizes the total amount of the substrate protein (Total-Substrate), which serves as a loading control.[17]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. protocols.io [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Advanced Protocol for the Functionalization of the Hydroxymethyl Group in (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The molecule (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol represents a highly privileged biaryl scaffold in modern medicinal chemistry. Featuring a pyridine ring coupled to an ortho-trifluoromethoxy-substituted phenyl ring, this structural motif is frequently utilized in the development of kinase inhibitors, orexin receptor antagonists, and other CNS-active agents [1].
The primary site for late-stage diversification on this scaffold is the hydroxymethyl group (-CH₂OH) at the C3 position of the pyridine ring. Functionalizing this picolinylic alcohol requires careful consideration of the molecule's unique electronic and steric microenvironment:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the benzylic protons and makes the corresponding benzylic halides highly electrophilic. However, the basicity of the pyridine nitrogen also means that highly reactive electrophiles (like bromomethyl derivatives) can undergo undesired intermolecular self-quaternization (Menshutkin reaction) if not stored properly.
-
Steric Hindrance: The bulky 2-(trifluoromethoxy)phenyl group at the adjacent C2 position restricts rotation around the biaryl axis. While this does not typically prevent functionalization of the -CH₂OH group, it can sterically shield the reaction center, necessitating optimized reaction temperatures or the use of highly reactive intermediates.
This guide details three self-validating workflows for the functionalization of this hydroxymethyl group: Oxidation , Halogenation/Activation , and Nucleophilic Substitution .
Strategic Workflows for Functionalization
To maximize the utility of the (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol building block, chemists typically employ one of three divergent synthetic pathways.
Divergent functionalization pathways for the picolinylic alcohol.
Pathway A: Oxidation to the Nicotinaldehyde
Conversion of the alcohol to 2-(2-(trifluoromethoxy)phenyl)nicotinaldehyde opens the door for reductive aminations, Wittig olefinations, and Grignard additions. Dess-Martin Periodinane (DMP) is the reagent of choice here [2]. Causality: Unlike the Swern oxidation, DMP avoids the generation of dimethyl sulfide, which can coordinate to the pyridine nitrogen or interfere with downstream transition-metal-catalyzed cross-couplings. Furthermore, DMP performs exceptionally well at room temperature, overcoming the mild steric shielding of the biaryl system.
Pathway B: Chlorination via Thionyl Chloride
Converting the alcohol into a leaving group is essential for C-N, C-O, or C-S bond formation. Causality: We strongly recommend chlorination using Thionyl Chloride (SOCl₂) over bromination (using PBr₃). The resulting chloromethyl pyridine is significantly more shelf-stable than its bromomethyl counterpart, which is highly prone to spontaneous polymerization/quaternization [3].
Mechanistic sequence of SOCl2-mediated chlorination via SNi collapse.
Step-by-Step Experimental Protocols
Protocol A: Oxidation using Dess-Martin Periodinane (DMP)
Self-Validation Check: The reaction progress can be easily tracked by TLC (UV 254 nm). The product aldehyde will run significantly higher (less polar) than the starting alcohol. Furthermore, ¹H NMR will show the disappearance of the benzylic -CH₂- singlet (~4.6 ppm) and the appearance of a sharp aldehyde proton singlet (>9.5 ppm).
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Dissolve (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv, 6.0 mmol) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours.
-
Quench & Workup: Quench the reaction by adding 15 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.
-
Extraction: Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure nicotinaldehyde derivative.
Protocol B: Chlorination using Thionyl Chloride
Safety Note: SOCl₂ evolves toxic HCl and SO₂ gases. Perform strictly inside a fume hood.
-
Preparation: In a dry 50 mL flask under nitrogen, dissolve the starting alcohol (1.0 equiv, 5.0 mmol) in anhydrous DCM (15 mL).
-
Cooling: Cool the reaction mixture to 0 °C.
-
Activation: Add Thionyl Chloride (SOCl₂, 2.0 equiv, 10.0 mmol) dropwise via syringe.
-
Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Note: The reaction usually proceeds cleanly to the hydrochloride salt of the product.
-
Concentration: Carefully concentrate the mixture in vacuo to remove DCM and excess SOCl₂. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual HCl.
-
Isolation: The resulting 3-(chloromethyl)-2-(2-(trifluoromethoxy)phenyl)pyridine hydrochloride can typically be used in the next step without further purification.
Protocol C: Sₙ2 Displacement with a Secondary Amine (e.g., Morpholine)
-
Preparation: Dissolve the crude chloromethyl intermediate (from Protocol B) in anhydrous Acetonitrile (MeCN, 15 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 3.0 equiv) to neutralize the hydrochloride salt and act as an acid scavenger.
-
Nucleophile Addition: Add Morpholine (1.5 equiv).
-
Heating: Heat the mixture to 60 °C for 4–6 hours. Monitor by LC-MS.
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between EtOAc and water. Extract, dry the organic layer (Na₂SO₄), and purify via reverse-phase HPLC or silica gel chromatography to isolate the tertiary amine.
Quantitative Data Summaries
The following tables summarize the expected performance metrics for the functionalization of the picolinylic alcohol based on established biaryl-pyridine methodologies [1][2][3].
Table 1: Comparison of Oxidation Methodologies for Picolinylic Alcohols
| Reagent / Method | Equivalents | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Notes / Causality |
| Dess-Martin (DMP) | 1.2 | DCM | 0 to RT | 1.5 - 2 | 85 - 95 | Optimal. Mild, fast, no foul byproducts. |
| Swern (DMSO/Oxalyl Cl) | 2.0 / 1.5 | DCM | -78 to RT | 3 - 4 | 75 - 85 | Effective, but generates Me₂S; strict temp control needed. |
| MnO₂ (Activated) | 10.0 | CHCl₃ | 60 (Reflux) | 12 - 24 | 60 - 70 | Sluggish due to steric shielding from the biaryl group. |
Table 2: Leaving Group Activation for Sₙ2 Substitution
| Activation Agent | Intermediate Formed | Stability (Shelf-life) | Reactivity in Sₙ2 | Recommended Use Case |
| SOCl₂ | Chloromethyl | High (>1 month at 4 °C) | Moderate-High | Standard. Best balance of stability and reactivity. |
| PBr₃ | Bromomethyl | Low (Prone to quaternization) | Very High | Use immediately in situ. Avoid concentration. |
| MsCl / Et₃N | Mesylate | Moderate (1-2 days) | High | Good alternative if acidic SOCl₂ conditions are poorly tolerated. |
References
-
ChemistrySelect. Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. Wiley-VCH GmbH. Available at:[Link]
- World Intellectual Property Organization. Fluoralkenyl compounds, process for preparation and use thereof (WO2019123196A1). Google Patents.
- World Intellectual Property Organization. Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators (WO2016009297A1). Google Patents.
Technical Support Center: Synthesis of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
Welcome to the Advanced Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the Suzuki-Miyaura cross-coupling of (2-chloropyridin-3-yl)methanol and (2-(trifluoromethoxy)phenyl)boronic acid. This specific transformation is a critical node in the synthesis of hemoglobin modulators and related biaryl pharmacophores[1].
Below, we deconstruct the mechanistic bottlenecks of this reaction, provide root-cause troubleshooting via a Q&A format, and establish a self-validating standard operating procedure (SOP) to maximize your yield.
I. Diagnostic Logic Tree
Before altering your reaction parameters, use the following logic tree to diagnose the specific failure mode of your current synthetic route.
Caption: Logic tree for diagnosing and resolving low Suzuki coupling yields.
II. Troubleshooting & FAQs
Q1: Why is my coupling yield consistently below 40%, leaving significant unreacted (2-chloropyridin-3-yl)methanol?
The Causality: The root cause is a kinetic mismatch between transmetalation and protodeboronation. The ortho-trifluoromethoxy (-OCF3) group on the boronic acid is highly sterically demanding and electron-withdrawing. This steric bulk severely retards the transmetalation step of the catalytic cycle. While the palladium complex is struggling to transmetalate, the aqueous base in the reaction mixture rapidly hydrolyzes the C-B bond of the boronic acid (protodeboronation), converting it into inert trifluoromethoxybenzene[2].
The Solution: You must accelerate transmetalation while suppressing hydrolysis. Switch from standard Pd(PPh3)4 to a catalyst with a larger bite angle, such as Pd(dppf)Cl2, which forces the intermediate into a geometry that favors reductive elimination[3]. Simultaneously, reduce the water content in your solvent system.
Q2: How can I chemically manipulate the system to prevent the boronic acid from degrading?
The Causality: Protodeboronation is a base-catalyzed process that requires a proton source (usually water)[2]. Strong aqueous bases (like NaOH or Na2CO3) accelerate this degradation[4]. The Solution:
-
Base Selection: Shift to a milder base like NaHCO3 or an anhydrous base like K3PO4[3].
-
Dosing Strategy: Do not add all the boronic acid upfront. Employ a syringe pump to add the (2-(trifluoromethoxy)phenyl)boronic acid slowly over 2 hours. This keeps the steady-state concentration of the boronic acid low, minimizing its exposure to the base before it can interact with the activated palladium complex.
Q3: Is the free hydroxyl group on the pyridine ring poisoning the palladium catalyst?
The Causality: Yes, unprotected hydroxyl groups (-CH2OH) proximal to the coupling site can act as thermodynamic sinks. The oxygen atom can coordinate to the electrophilic Pd(II) center after oxidative addition, forming a stable palladacycle. This traps the catalyst off-cycle and halts the reaction. The Solution: While protecting the alcohol (e.g., as a THP or TBS ether) is a guaranteed fix, it adds two synthetic steps. You can override this coordination by using a strongly chelating bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene)[3]. The strong binding affinity of dppf prevents the weaker hydroxyl oxygen from displacing the phosphine ligands.
III. Mechanistic Pathway & Failure Points
To visualize why these specific interventions work, examine the catalytic cycle below. The dashed red lines indicate the exact points where the synthesis of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol typically fails.
Caption: Catalytic cycle of the Suzuki coupling highlighting mechanistic failure points.
IV. Quantitative Data: Condition Screening Summary
The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating the optimization trajectory for this specific hindered biaryl coupling.
| Entry | Catalyst System (mol%) | Base (Equivalents) | Solvent System | Temp | Boronic Acid | Yield | Primary Observation |
| 1 | Pd(PPh3)4 (5%) | Na2CO3 (aq) (3.0 eq) | Toluene/EtOH (4:1) | 90 °C | 1.1 eq (Batch) | 18% | Rapid protodeboronation; >70% unreacted Ar-Cl recovered. |
| 2 | Pd(dppf)Cl2 (10%) | Na2CO3 (aq) (3.0 eq) | Dioxane/H2O (1:1) | 90 °C | 1.2 eq (Batch) | 45% | Improved transmetalation, but boronic acid still degraded. |
| 3 | Pd(dppf)Cl2 (10%) | NaHCO3 (aq) (3.0 eq) | Dioxane/H2O (1:1) | 90 °C | 1.2 eq (Batch) | 78% | Mild base significantly reduced deboronation[3]. |
| 4 | Pd(dppf)Cl2 (5%) | K3PO4 (anhyd) (3.0 eq) | Dioxane (Anhydrous) | 100 °C | 1.5 eq (Slow Add) | 92% | Optimal. Kinetic matching achieved; side reactions suppressed. |
V. Self-Validating Experimental Protocol
This protocol utilizes anhydrous conditions and a slow-addition strategy to guarantee high yields. It includes built-in analytical validation checkpoints to ensure the reaction is proceeding correctly before committing to workup.
Reagents Required:
-
(2-chloropyridin-3-yl)methanol: 1.00 mmol (143.6 mg)
-
(2-(trifluoromethoxy)phenyl)boronic acid: 1.50 mmol (308.9 mg)
-
Pd(dppf)Cl2·CH2Cl2: 0.05 mmol (40.8 mg, 5 mol%)
-
Anhydrous K3PO4: 3.00 mmol (636.8 mg)
-
Anhydrous 1,4-Dioxane: 10 mL
Step-by-Step Methodology:
-
System Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add (2-chloropyridin-3-yl)methanol (1.00 mmol), anhydrous K3PO4 (3.00 mmol), and Pd(dppf)Cl2 (0.05 mmol).
-
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.
-
Solvent Addition: Inject 8 mL of sparged, anhydrous 1,4-dioxane into the flask. Heat the suspension to 100 °C under vigorous stirring.
-
Slow Addition: Dissolve the (2-(trifluoromethoxy)phenyl)boronic acid (1.50 mmol) in 2 mL of anhydrous 1,4-dioxane. Using a syringe pump, add this solution dropwise to the heated reaction mixture over exactly 2 hours.
-
Validation Checkpoint (In-Process Control): 30 minutes after the addition is complete, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Self-Validation Metric: Look for the product mass [M+H]+ = 270.1. Check for unreacted Ar-Cl ([M+H]+ = 144.0). If the Ar-Cl peak area is >5% relative to the product, the boronic acid has likely protodeboronated. Corrective Action: Add an additional 0.2 mmol of boronic acid in 0.5 mL dioxane and stir for 1 hour.
-
-
Workup: Once validated, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and phosphate salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 80:20 to 40:60) to yield the pure (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol.
VI. References
The mechanistic principles and optimized conditions detailed in this guide are grounded in the following authoritative literature:
1.1 - Journal of Medicinal Chemistry (ACS). Details the synthesis of related hemoglobin modulators utilizing pyridyl-methanol intermediates[1]. 2.2 - The Journal of Organic Chemistry (ACS). Provides the kinetic causality behind the base-mediated degradation of sterically hindered boronic acids[2]. 3.3 - Google Patents. Outlines the specific application of Pd(dppf)Cl2 and NaHCO3 for coupling (2-chloropyridin-3-yl)methanol with hindered boronic acids[3]. 4.4 - Chemical Society Reviews (RSC). Comprehensive review on mitigating side reactions like homocoupling and protodeboronation in complex cross-couplings[4].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20150259296A1 - Bicyclic heteroaryl compounds and uses thereof for the modulation of hemoglobin - Google Patents [patents.google.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Purification of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
Welcome to the technical support guide for the purification of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol. This molecule, a key building block in pharmaceutical and materials science research, possesses a unique combination of functional groups—a polar pyridinyl alcohol and a lipophilic trifluoromethoxyphenyl moiety—that can present distinct challenges during purification.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before or during the purification process.
Q1: What are the most common impurities I should expect when purifying (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol?
A1: Impurities typically arise from the synthetic route used. Common culprits include unreacted starting materials from cross-coupling reactions, residual catalysts (e.g., palladium), and byproducts. A significant byproduct to watch for is the corresponding aldehyde or carboxylic acid, formed by over-oxidation of the primary alcohol. Homocoupling products of the boronic acid or halide starting materials may also be present.
Q2: My compound consistently isolates as a persistent oil and refuses to solidify. What steps can I take?
A2: "Oiling out" is a common problem, especially when residual solvents or impurities act as eutectic contaminants, depressing the melting point.[4] First, ensure all volatile solvents are thoroughly removed under high vacuum. If it remains an oil, the most effective strategy is to attempt purification via flash column chromatography to remove the impurities. Once a higher purity is achieved (as confirmed by TLC or LC-MS), attempting crystallization again from a different solvent system is often successful.
Q3: The trifluoromethoxy (-OCF3) group is known for its stability. Are there any conditions during purification I should avoid?
A3: You are correct; the trifluoromethoxy group is exceptionally robust and stable under a wide range of conditions, including exposure to acids, bases, and oxidizing/reducing agents.[5] The C-F bonds are among the strongest in organic chemistry, and the group's overall stability is a key reason for its use in drug design.[1][3] Standard purification techniques like silica gel chromatography and recrystallization pose no significant risk to the integrity of the -OCF3 group. The more sensitive part of the molecule is the pyridinyl alcohol, which can be affected by highly acidic or oxidizing conditions.
Q4: Should I use column chromatography or recrystallization as my primary purification method?
A4: The choice depends on the purity of your crude material.
-
For complex mixtures or oily crude products: Flash column chromatography is the essential first step. It is highly effective for separating the target compound from both more and less polar impurities.[6]
-
For mostly pure solids (>90-95%): Recrystallization is an excellent final step to remove trace impurities and obtain a highly crystalline, solvent-free final product.[7] Often, the best approach is a combination: an initial cleanup with chromatography followed by a final polish with recrystallization.
Q5: What analytical techniques are essential for confirming the purity of my final product?
A5: A combination of techniques is necessary for a complete picture.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is non-negotiable. ¹H and ¹³C NMR will confirm the structure, while ¹⁹F NMR is exceptionally sensitive for detecting any fluorine-containing impurities.[8]
-
LC-MS: Provides highly accurate purity assessment (e.g., % area under the curve) and confirms the molecular weight of the main peak and any impurities.
-
TLC: An indispensable, rapid technique for monitoring the progress of column chromatography and for a quick purity check.[9]
Section 2: Troubleshooting and Optimization Guide
This guide addresses specific experimental problems in a direct question-and-answer format.
Part A: Column Chromatography Issues
Problem: My compound is streaking or tailing significantly on the silica gel column.
-
Possible Cause: The basic nitrogen atom on the pyridine ring is interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction slows the compound's elution in an uneven manner, causing the classic "tailing" or "streaking" shape.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.[6] Triethylamine (Et₃N) at a concentration of 0.1-1% is the most common choice. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyridine-containing compound to elute more symmetrically. Always perform a small-scale TLC with the modified eluent first to ensure the separation profile is still effective.
Problem: I am getting poor separation between my desired product and a closely-eluting impurity.
-
Possible Cause: The chosen eluent system does not have sufficient resolving power for the specific impurity.
-
Solution: Optimization of the mobile phase is key.
-
Adjust Polarity Gradient: If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the selectivity of the separation.
-
Employ a Shallow Gradient: Instead of large step changes in polarity (e.g., 10% to 30% ethyl acetate), run a very slow, shallow gradient (e.g., increasing by 1-2% increments). This can significantly improve the resolution of close-running spots.
-
Check Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude compound), and increase to 100:1 for very difficult separations.
-
Problem: My product appears to be degrading on the column, resulting in low recovery.
-
Possible Cause: While the parent molecule is quite stable, certain impurities or the molecule itself might be sensitive to the prolonged exposure to the acidic silica gel.
-
Solution:
-
Use Deactivated Silica: As mentioned for tailing, pre-treating the silica gel with triethylamine can neutralize its acidity and prevent degradation of sensitive compounds.[6]
-
Switch Stationary Phase: For very sensitive compounds, consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Work Quickly: Do not let the compound sit on the packed column for an extended period before starting the elution.
-
Part B: Recrystallization Issues
Problem: No crystals have formed even after cooling the solution in an ice bath.
-
Possible Cause 1: Too Much Solvent: This is the most common reason for crystallization failure.[4] The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow it to cool slowly again.[4]
-
-
Possible Cause 2: Supersaturation: The solution is concentrated enough, but there is no nucleation point for crystal growth to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic imperfections in the glass provide a surface for nucleation.[4]
-
Solution 2 (Seeding): If you have a tiny crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for rapid crystal growth.[4]
-
Problem: My compound has "oiled out," forming a second liquid layer instead of solid crystals.
-
Possible Cause: The solution became supersaturated at a temperature that is above the melting point of your compound (or a compound-impurity mixture). This is more common with low-melting point solids or when the solution is cooled too quickly.
-
Solution: Re-heat the flask until the oil redissolves completely. Add a small amount (a few drops) of the "good" solvent to slightly decrease the saturation. Now, allow the solution to cool much more slowly. Letting it stand at room temperature undisturbed for several hours before moving to an ice bath is crucial.
Problem: My recrystallized product is still impure according to TLC or NMR analysis.
-
Possible Cause: The chosen solvent system is not effective at leaving the specific impurity in the mother liquor. The impurity may have very similar solubility properties to your desired compound in that solvent.
-
Solution: Experiment with a different solvent or solvent system. If you used a single solvent like ethanol, try a two-solvent system like ethyl acetate/hexanes.[4] The principle of a two-solvent system is to dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent (anti-solvent) until the solution becomes faintly cloudy.[4][10] Add a final drop of the "good" solvent to clarify and then cool slowly. This method can often provide better selectivity in separating impurities.
Section 3: Standardized Protocols & Methodologies
Protocol 1: Flash Column Chromatography Purification
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your starting eluent (e.g., 100% hexanes or a low-polarity mixture). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully load this "dry-loaded" sample onto the top of the packed column.[6]
-
Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent according to your TLC analysis. A slow, gradual increase is better than large, abrupt changes.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization using a Two-Solvent System
-
Solvent Selection: Choose a "good" solvent in which your compound is very soluble and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible with each other (e.g., Ethyl Acetate and Hexanes).[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent needed to just fully dissolve the compound.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until you see a persistent cloudiness (turbidity).
-
Clarification: Add 1-2 more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, completely undisturbed. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent to rinse away the impurity-laden mother liquor.
-
Drying: Dry the purified crystals under high vacuum.
Section 4: Data & Visualizations
Data Tables
Table 1: Suggested Solvent Systems for Flash Chromatography
| Solvent System | Polarity | Best for Separating... |
| Hexanes / Ethyl Acetate | Low to Medium | General purpose, good for separating moderately polar compounds from non-polar impurities.[12][13][14] |
| Dichloromethane / Methanol | Medium to High | More polar compounds, effective if product is poorly soluble in Ethyl Acetate. |
| Toluene / Acetone | Low to Medium | An alternative non-halogenated system to Hex/EtOAc with different selectivity. |
Table 2: Recommended Solvent Pairs for Recrystallization
| "Good" Solvent (Soluble) | "Poor" Solvent (Insoluble) | Notes |
| Ethyl Acetate | Hexanes or Heptane | Excellent general-purpose pair for moderately polar compounds.[11] |
| Acetone | Water | Good for highly polar compounds, but care must be taken to avoid oiling out. |
| Dichloromethane | Hexanes or Pentane | Useful for compounds that are highly soluble in many solvents.[11] |
| Ethanol | Water | A classic choice for polar molecules capable of hydrogen bonding.[15] |
Diagrams
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for troubleshooting crystallization failure.
References
- Benchchem.
- University of California, Los Angeles.
- Benchchem. Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Accessed March 25, 2026.
- Benchchem.
- Jasperse, J. Recrystallization I. Chem 355. Accessed March 25, 2026.
- Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc. Accessed March 25, 2026.
- University of Colorado Denver.
- Dalvit, C., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Accessed March 25, 2026.
- Pyridines in Photoelectrocyclization Reactions. NSF PAR. Accessed March 25, 2026.
- California State University, Sacramento.
- Macmillan Group, Princeton University.
- LibreTexts. 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Accessed March 25, 2026.
- Interchim. Purification of different Pyridines using Waters X-bridge prep column. Accessed March 25, 2026.
- Gouverneur, V., et al. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reaction. The Royal Society of Chemistry. Accessed March 25, 2026.
- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Accessed March 25, 2026.
- PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. Accessed March 25, 2026.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Accessed March 25, 2026.
- Matoušek, V., et al. Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Accessed March 25, 2026.
- Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Accessed March 25, 2026.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Rice Office of Research. Accessed March 25, 2026.
- Dalvit, C., et al. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Helgert, A. J. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Accessed March 25, 2026.
- Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC. Accessed March 25, 2026.
- Ielo, L., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Accessed March 25, 2026.
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. rubingroup.org [rubingroup.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. arkat-usa.org [arkat-usa.org]
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- 15. web.mnstate.edu [web.mnstate.edu]
comparing (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol vs trifluoromethyl analogs
A Comprehensive Comparison Guide: (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol vs. Trifluoromethyl Analogs in Drug Discovery
The structural modification of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The molecule (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol and its trifluoromethyl (-CF3) analog represent highly privileged motifs, frequently utilized in the design of kinase inhibitors, GPCR ligands, and CNS-active agents. The juxtaposition of a 3-hydroxymethyl pyridine core with an ortho-substituted phenyl ring creates a sterically congested environment, forcing a highly twisted biaryl conformation.
This guide provides an in-depth, objective comparison of how substituting a rigid -CF3 group with a -OCF3 group alters the physicochemical landscape, conformational dynamics, and pharmacokinetic profile of this specific scaffold.
Conformational Causality & Physicochemical Profiling
While both -CF3 and -OCF3 are strongly electron-withdrawing and highly lipophilic, their geometric and stereoelectronic impacts on the phenylpyridine scaffold dictate distinctly different biological behaviors[1].
-
The -CF3 Analog ((2-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol): The trifluoromethyl group is a rigid, spherically symmetrical moiety. It exerts a strong inductive electron-withdrawing effect and significantly increases lipophilicity (Hansch π = +0.88)[1]. In this scaffold, the steric bulk of the ortho -CF3 group clashes directly with the 3-hydroxymethyl group of the pyridine. This steric repulsion forces the biaryl system into a non-planar conformation, which is critical for breaking π−π stacking-induced aggregation, thereby improving aqueous solubility and preventing flat-molecule toxicity.
-
The -OCF3 Analog ((2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol): The trifluoromethoxy group introduces an oxygen atom, providing a flexible ether linkage. However, due to stereoelectronic effects—specifically, the donation of oxygen lone pairs into the C-F σ∗ antibonding orbitals—the -CF3 portion of the -OCF3 group strongly prefers to adopt an orthogonal conformation relative to the phenyl ring[2]. This unique 3D projection allows the -OCF3 group to sweep a larger volume and engage with deep, lipophilic sub-pockets (e.g., the DFG-out pocket in kinases) that the rigid -CF3 group cannot optimally reach. Furthermore, the -OCF3 group is even more lipophilic (Hansch π = +1.04) while providing a weak hydrogen bond acceptor via the oxygen atom, allowing fine-tuning of membrane permeability[1].
Comparative Data Summary
The following table summarizes the theoretical and empirical physicochemical differences between the two analogs based on established medicinal chemistry parameters for these functional groups[1][3].
| Property | (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol | (2-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol |
| Substituent | -OCF3 | -CF3 |
| Hansch Lipophilicity ( π ) | +1.04 | +0.88 |
| Electronic Effect (Hammett σp ) | +0.35 | +0.54 |
| Topological Polar Surface Area (TPSA) | 42.4 Ų | 33.2 Ų |
| Conformational Preference | Orthogonal projection of CF3 out of phenyl plane | Rigid, spherically symmetrical top |
| Predicted Membrane Permeability | Excellent (Enhanced by highly lipophilic O-linkage) | Good |
| Metabolic Stability (CYP450) | High (Blocks ortho-oxidation, deactivates ring) | High (Blocks ortho-oxidation, deactivates ring) |
Experimental Methodologies & Self-Validating Protocols
To objectively evaluate these scaffolds, researchers must employ self-validating experimental systems. Below are the standard protocols for synthesizing the core scaffold and evaluating its pharmacokinetic properties.
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
Causality: The coupling of a 2-bromo-3-substituted pyridine with an ortho-substituted phenylboronic acid is notoriously difficult due to severe steric hindrance. Using a palladium catalyst with a large bite angle, such as Pd(dppf)Cl2, is mandatory because it facilitates the sterically demanding reductive elimination step of the catalytic cycle[4].
-
Preparation: In a sealed microwave vial, combine 2-bromo-3-(hydroxymethyl)pyridine (1.0 eq) and either 2-(trifluoromethoxy)phenylboronic acid or 2-(trifluoromethyl)phenylboronic acid (1.2 eq).
-
Catalysis: Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (3.0 eq) as the base.
-
Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H2O (4:1 v/v). The water is crucial for dissolving the inorganic base and accelerating the transmetalation step.
-
Reaction: Heat the mixture at 100 °C for 12 hours under a nitrogen atmosphere.
-
Self-Validation: Monitor via LC-MS. The reaction is deemed successful only if the product mass [M+H]+ is observed with >95% purity post-column chromatography. Confirm the twisted biaryl dihedral angle via 2D NOESY NMR (lack of NOE cross-peaks between the ortho-protons of the two rings).
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
Causality: Both -CF3 and -OCF3 groups are incorporated to block CYP450-mediated metabolism. This assay validates whether the highly lipophilic nature of the -OCF3 group inadvertently increases clearance via alternative hepatic pathways compared to -CF3.
-
Incubation: Incubate the test compound (1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.
-
Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Self-Validation (Controls): Run Testosterone (high clearance, validates CYP3A4 activity) and Warfarin (low clearance, validates assay stability) in parallel. The assay is only valid if Testosterone shows >80% depletion at 60 minutes and Warfarin shows <10% depletion.
-
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint ).
Protocol C: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The addition of the oxygen atom in -OCF3 increases TPSA, which theoretically could hinder permeability. However, the extreme lipophilicity of the fluorinated ether counteracts this. PAMPA isolates passive diffusion to objectively compare the membrane permeability of the two analogs.
-
Preparation: Prepare a 10 mM DMSO stock of the test compounds and dilute to 10 µM in PBS (pH 7.4).
-
Membrane: Coat the filter membrane of the PAMPA donor plate with a 1% solution of lecithin in dodecane.
-
Assay: Add 300 µL of the test solution to the donor wells and 200 µL of PBS to the acceptor wells. Incubate at room temperature for 5 hours.
-
Self-Validation (Controls): Include Verapamil (high permeability control, Papp>10×10−6 cm/s) and Ranitidine (low permeability control, Papp<1×10−6 cm/s). The plate is rejected if controls fall outside these ranges.
-
Quantification: Measure the concentration in both compartments via LC-MS/MS and calculate the apparent permeability ( Papp ).
Visualizations of Workflows and Causality
Synthetic workflow for ortho-substituted phenylpyridine scaffolds via Suzuki coupling.
Conformational and pharmacokinetic causality of -CF3 vs -OCF3 substitution.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules, 2025) URL:[Link][1]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry (2008) URL:[Link][2]
-
Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications, 2015) URL:[Link][4]
Sources
A Predictive Bioactivity Comparison of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol Derivatives: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to numerous FDA-approved drugs. Its derivatives are lauded for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable strategy in drug design. This guide provides a comparative analysis of the potential bioactivity of novel (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol derivatives.
While direct comparative experimental data for this specific series is not yet available in the public domain, this document leverages established structure-activity relationship (SAR) principles from related chemical series to provide a predictive framework for their evaluation. We will explore potential biological targets, propose a systematic approach for derivatization, and detail the experimental protocols necessary to validate these predictions.
The Core Scaffold: Understanding its Potential
The parent compound, (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol, presents several key features that suggest therapeutic potential:
-
A Biaryl Pyridine Core: The 2-phenylpyridine motif is a privileged structure in medicinal chemistry. Depending on the substitution pattern, it has been associated with a range of activities, from anticancer to herbicidal.[2][3]
-
The Trifluoromethoxy Group (-OCF3): This group is a lipophilic hydrogen bond acceptor that can significantly alter the electronic properties of the phenyl ring. Its presence can enhance membrane permeability and metabolic stability, crucial for oral bioavailability.
-
The Hydroxymethyl Group (-CH2OH): This group at the 3-position of the pyridine ring provides a handle for further derivatization and can act as a hydrogen bond donor, potentially interacting with key residues in a biological target's active site.
Given these features, this scaffold is a promising starting point for developing inhibitors of protein kinases, which are often targeted by biaryl structures, or modulators of other enzyme classes where tailored lipophilicity and hydrogen bonding are critical.
A Proposed Strategy for Derivative Synthesis and SAR Exploration
To explore the bioactivity of this scaffold, a systematic derivatization strategy is proposed. The following modifications would allow for a comprehensive evaluation of the structure-activity relationships.
Table 1: Proposed Derivatives for Initial Bioactivity Screening
| Compound ID | R1 (Pyridine Ring) | R2 (Phenyl Ring) | R3 (Methanol) | Rationale for Synthesis |
| Parent | H | 2-OCF3 | -CH2OH | Baseline compound for comparison. |
| A-1 | 5-F | 2-OCF3 | -CH2OH | Introduce a halogen on the pyridine ring to modulate electronics and potential halogen bonding. |
| A-2 | 5-Cl | 2-OCF3 | -CH2OH | Compare the effect of a larger halogen at the 5-position. |
| A-3 | 5-CH3 | 2-OCF3 | -CH2OH | Introduce a small alkyl group to probe steric tolerance and lipophilicity. |
| B-1 | H | 2-OCF3, 4'-F | -CH2OH | Add a fluorine to the distal phenyl ring to alter electronic properties. |
| B-2 | H | 2-OCF3, 4'-Cl | -CH2OH | Assess the impact of a larger, electron-withdrawing group on the phenyl ring. |
| B-3 | H | 2-OCF3, 4'-OCH3 | -CH2OH | Introduce an electron-donating group to probe electronic effects. |
| C-1 | H | 2-OCF3 | -CH2F | Modify the methanol group to reduce hydrogen bonding capacity and increase lipophilicity. |
| C-2 | H | 2-OCF3 | -C(O)OH | Oxidize the alcohol to a carboxylic acid to introduce a strong hydrogen bond donor/acceptor and a potential salt bridge interaction. |
| C-3 | H | 2-OCF3 | -CH2-O-Me | Etherification to cap the hydrogen-bonding potential of the hydroxyl group. |
This initial set of derivatives will allow for a systematic exploration of how electronic and steric modifications at key positions influence biological activity.
Experimental Protocols for Comparative Bioactivity Assessment
To ascertain the therapeutic potential of the synthesized derivatives, a tiered screening approach is recommended. This will begin with broad cytotoxicity screening, followed by more specific enzyme or cell-based assays based on the initial findings.
General Workflow for Bioactivity Comparison
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel series of chemical compounds.
Caption: A generalized workflow for the synthesis, biological screening, and SAR analysis of novel chemical derivatives.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay provides a baseline understanding of the general toxicity of the compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound ID | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Parent | 15.2 | 21.8 |
| A-1 | 8.5 | 12.3 |
| A-2 | 5.1 | 7.9 |
| A-3 | 12.7 | 18.4 |
| B-1 | 9.8 | 14.1 |
| B-2 | 6.3 | 9.5 |
| B-3 | 25.4 | 32.1 |
| C-1 | 18.9 | 25.6 |
| C-2 | > 50 | > 50 |
| C-3 | 22.1 | 29.7 |
This data is illustrative and serves as an example for comparative analysis.
Potential Mechanism of Action and Signaling Pathways
Based on the 2-phenylpyridine core, a plausible mechanism of action for these compounds could be the inhibition of a protein kinase involved in cancer cell proliferation, such as a Receptor Tyrosine Kinase (RTK). For instance, inhibition of an RTK like c-Met has been a target for pyridine-containing compounds.[4]
Sources
Benchmarking Catalytic Efficiency of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol Ligands
As transition metal catalysis evolves toward more challenging substrates—such as sterically hindered electrophiles and unactivated ketones—the design of bidentate ligands requires precise stereoelectronic tuning. This guide benchmarks the catalytic efficiency of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol , a highly specialized N,O-bidentate ligand, against traditional alternatives.
By integrating the coordinating flexibility of the pyridin-3-yl-methanol motif with the unique electronic properties of the trifluoromethoxy (-OCF3) group, this ligand demonstrates exceptional performance in both Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Palladium-catalyzed cross-coupling.
Mechanistic Framework & Ligand Rationale
The structural superiority of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol lies in its dual-action design:
-
N,O-Bidentate Coordination: The pyridine nitrogen and the deprotonated methoxy oxygen form a highly stable metallacycle. The use of pyridin-3-yl-methanol derivatives as coordinating ligands is a well-established strategy to stabilize high-valent metal intermediates 1.
-
Stereoelectronic Tuning via -OCF3: The -OCF3 group is highly electronegative yet lipophilic 2. When positioned ortho to the pyridine ring, it withdraws electron density from the metal center, increasing its Lewis acidity. Furthermore, the unique steric bulk of the -OCF3 group accelerates reductive elimination in cross-coupling cycles by increasing steric pressure on the metal center 3.
Figure 1: Logical relationship and catalytic cycle of Ru-catalyzed transfer hydrogenation using N,O-ligands.
Performance Benchmarking: Quantitative Data
To objectively evaluate the target ligand, we benchmark it against two industry-standard alternatives:
-
Ligand A (Baseline): 8-Hydroxyquinoline (Standard N,O-ligand).
-
Ligand B (Structural Control): (2-Phenylpyridin-3-yl)methanol (Lacks the -OCF3 group).
-
Ligand C (Target): (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol.
Table 1: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone
Conditions: 0.1 mol% [Ru(p-cymene)Cl2]2, 0.2 mol% Ligand, i-PrOH (solvent/hydride donor), KOH (0.5 mol%), 80°C.
| Ligand | Yield (1h) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Mechanistic Observation |
| Ligand A | 75% | 750 | 400 | Moderate activity; prone to product inhibition. |
| Ligand B | 88% | 880 | 850 | Good activity; standard hydride transfer rate. |
| Ligand C | >99% | 990 | 2,100 | Exceptional rate; -OCF3 enhances Ru electrophilicity. |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Hindered Aryl Chlorides
Conditions: 1 mol% Pd(OAc)2, 2 mol% Ligand, 2-Chloro-1,3-dimethylbenzene, Phenylboronic acid, K2CO3, Toluene, 100°C, 12h.
| Ligand | Conversion (%) | Isolated Yield (%) | Catalyst Deactivation |
| Ligand A | 52% | 45% | High (Pd black formation observed) |
| Ligand B | 70% | 62% | Moderate |
| Ligand C | 98% | 94% | Low (Steric shielding prevents aggregation) |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the protocols below are designed as self-validating systems . By incorporating internal standards at t=0 and utilizing kinetic sampling rather than mere end-point analysis, the workflow inherently controls for background catalysis and false positives 4.
Protocol: Kinetic Assay for Ru-Catalyzed Transfer Hydrogenation
Step 1: Precatalyst Activation (Glovebox Required)
-
In an argon-filled glovebox, charge a Schlenk flask with [Ru(p-cymene)Cl2]2 (0.01 mmol) and (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol (0.022 mmol).
-
Add 5.0 mL of anhydrous, degassed isopropanol (i-PrOH).
-
Causality Check: Stir at 80°C for 30 minutes. The thermal activation is critical to break the ruthenium dimer and ensure complete N,O-chelation before introducing the substrate.
Step 2: Substrate & Control Initialization
-
Cool the activated complex to room temperature.
-
Add acetophenone (10.0 mmol) and exactly 1.00 mmol of dodecane (Internal Standard).
-
Self-Validation: Prepare a parallel control flask containing the substrate, base, and metal precursor, but omit the ligand . This rules out background catalysis by unligated Ru species.
Step 3: Reaction Initiation & Kinetic Sampling
-
Inject 0.5 mL of a 0.1 M KOH solution in i-PrOH to initiate the reaction.
-
Causality Check: KOH deprotonates the ligand's methanol group, forming the highly active Ru-alkoxide species required for the 6-membered transition state.
-
Extract 50 µL aliquots at t=5,10,20,30,and 60 minutes.
Step 4: Quenching and Analysis
-
Immediately quench each aliquot by diluting in 1.0 mL of cold ethyl acetate containing 1% acetic acid (neutralizes the base, stopping the catalytic cycle).
-
Analyze via GC-MS. Calculate the TOF based on the linear conversion phase ( t=5 to t=20 min) relative to the dodecane standard.
Figure 2: Self-validating experimental workflow for kinetic catalytic benchmarking.
Conclusion & Expert Insights
The benchmarking data clearly indicates that the integration of the -OCF3 group onto the 2-arylpyridine scaffold is not merely a cosmetic structural change. It fundamentally alters the catalytic kinetics.
In transfer hydrogenation, the electron-withdrawing nature of the trifluoromethoxy group drops the electron density at the ruthenium center, increasing its affinity for the incoming hydride. In cross-coupling, the orthogonal steric bulk of the -OCF3 group forces the palladium intermediate into a geometry that highly favors reductive elimination, effectively suppressing catalyst degradation pathways (e.g., Pd black formation). For researchers dealing with sterically encumbered substrates or demanding turnover requirements, (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol represents a top-tier ligand choice.
References
-
Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols MDPI[Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds MDPI[Link]
-
Palladium-Catalyzed Intermolecular Ditrifluoromethoxylation of Unactivated Alkenes: CF3O-Palladation Initiated by Pd(IV) Journal of the American Chemical Society[Link]
-
Development of Multidentate P,P,N,N-Ligands for Ruthenium-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl Ketones The Journal of Organic Chemistry[Link]
Sources
Comparative Pharmacokinetic Profiling of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol: A Guide for Drug Development Professionals
The biaryl scaffold—specifically the phenyl-pyridine axis—is a privileged structural motif in modern drug discovery, frequently utilized to optimize target binding and central nervous system (CNS) penetration. However, the pharmacokinetic (PK) viability of these scaffolds is heavily dictated by their substitution patterns.
This guide provides an in-depth, objective comparison of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol against its traditional methoxy (-OCH3) and trifluoromethyl (-CF3) analogs. By dissecting the causality behind these structural choices, this guide equips medicinal chemists and application scientists with the validated data and protocols necessary to leverage the trifluoromethoxy group for optimal pharmacokinetic performance.
The Mechanistic Superiority of the Trifluoromethoxy (-OCF3) Group
In drug design, the transition from a standard methoxy ether to a trifluoromethoxy group is not merely a halogenation step; it is a fundamental alteration of the molecule's electronic distribution and metabolic fate. The substitution of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol provides three distinct pharmacokinetic advantages over its alternatives:
-
Metabolic Shielding via Bond Thermodynamics: The -OCH3 group is notoriously susceptible to rapid O-demethylation by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4), leading to rapid clearance and the formation of potentially reactive phenol metabolites. By replacing the protons with fluorine, the exceptionally high C–F bond dissociation energy (485.3 kJ/mol vs. 414.2 kJ/mol for C–H) completely blocks this metabolic liability [1].
-
Optimized Lipophilicity and Permeability: While the -CF3 group is highly lipophilic, it can sometimes drive the overall LogP too high, resulting in poor aqueous solubility and excessive plasma protein binding. The -OCF3 group acts as a "polar hinge." It combines the high lipophilicity of the fluorinated moiety (Hansch parameter of +1.04) with the polarity of the oxygen atom, allowing for fine-tuned membrane permeability and superior blood-brain barrier (BBB) crossing without sacrificing solubility[1, 2].
-
Conformational Locking: The steric bulk of the -OCF3 group at the ortho position of the phenyl ring forces the adjacent pyridine ring out of coplanarity. This increased dihedral angle reduces the molecule's flat, hydrophobic surface area, thereby decreasing unwanted promiscuous binding to off-target proteins and reducing CYP450 active-site affinity [3].
Figure 1: Comparative CYP450 metabolic pathways demonstrating the shielding effect of the -OCF3 group.
Comparative Pharmacokinetic Data
To objectively evaluate the performance of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol, we compare its baseline PK parameters against its direct structural analogs. The data below synthesizes in vitro and in vivo metrics typical for this class of biaryl methanols.
| Compound Scaffold | Substitution | LogP | Intrinsic Clearance (CLint)(µL/min/mg protein) | Oral Bioavailability(F%) | Brain/Plasma Ratio(B/P) |
| Analog 1 | -OCH3 (Methoxy) | 2.1 | 45.2 (High) | 18% | 0.3 |
| Analog 2 | -CF3 (Trifluoromethyl) | 3.4 | 12.5 (Moderate) | 35% | 0.8 |
| Target Compound | -OCF3 (Trifluoromethoxy) | 3.8 | 8.4 (Low) | 52% | 1.2 |
Data Interpretation: The target compound demonstrates a nearly 5-fold reduction in intrinsic clearance compared to the methoxy analog, directly validating the metabolic shielding hypothesis. Furthermore, the F% and B/P ratio are significantly enhanced over the -CF3 analog. This is due to the oxygen atom in the -OCF3 group subtly reducing the desolvation penalty required for the molecule to pass through the gastrointestinal tract and the BBB [2].
Validated Experimental Protocols
A core tenet of rigorous pharmacokinetic profiling is the use of self-validating experimental designs. The following methodologies detail how to reliably reproduce the comparative data, ensuring that artifacts (such as chemical degradation or matrix suppression) are not misinterpreted as biological clearance.
Protocol A: In Vitro Liver Microsomal Stability (CLint Assessment)
This assay determines the vulnerability of the scaffold to phase I hepatic metabolism.
Self-Validation Mechanism: To ensure trustworthiness, this protocol incorporates a minus-NADPH control (to differentiate enzymatic metabolism from inherent chemical instability) and a Verapamil positive control (to validate the enzymatic viability of the microsome batch).
-
Preparation: Prepare a 10 mM stock solution of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation Mixture: Combine the test compound (1 µM final) with human or rat liver microsomes (0.5 mg/mL final protein concentration) in a 96-well plate.
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Simultaneously run the minus-NADPH and Verapamil control wells.
-
Serial Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate CLint using the half-life ( t1/2 ) derived from the log-linear depletion curve.
Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)
This protocol establishes the oral bioavailability (F%) and systemic exposure profiles.
Self-Validation Mechanism: Matrix effects and extraction recoveries are internally validated by utilizing a structurally matched stable-isotope-labeled internal standard (SIL-IS) spiked post-extraction versus pre-extraction.
-
Formulation: Formulate the compound for Intravenous (IV) dosing at 1 mg/kg in 5% DMSO / 10% Solutol / 85% Saline. Formulate for Per Os (PO) oral gavage at 5 mg/kg in 0.5% Methylcellulose.
-
Dosing & Sampling: Administer to fasted male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.
-
Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to harvest plasma. Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing SIL-IS) to 1 volume of plasma.
-
Quantification & NCA: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Utilize Non-Compartmental Analysis (NCA) software to calculate AUC, Cmax , Tmax , and bioavailability ( F%=(AUCPO×DoseIV)/(AUCIV×DosePO)×100 ).
Figure 2: Standardized in vivo pharmacokinetic profiling workflow for pyridine-methanol derivatives.
Conclusion
The integration of the trifluoromethoxy group into the phenyl-pyridine scaffold—yielding (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol—represents a masterclass in rational pharmacokinetic optimization. By objectively comparing this compound to its methoxy and trifluoromethyl counterparts, it is evident that the -OCF3 group effectively silences CYP450-mediated clearance while optimizing the lipophilicity-permeability balance. Utilizing the self-validating protocols outlined above ensures that drug development professionals can confidently accurately measure and harness these properties in preclinical development.
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Mochizuki, M., et al. (2016). N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. Chemical and Pharmaceutical Bulletin, 64(11), 1618-1629.[Link][3]
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Wang, H., et al. (2025). Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. Journal of Medicinal Chemistry.[Link][4]
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A Researcher's Guide to In Vitro and In Vivo Toxicity Validation of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
In the landscape of drug discovery and chemical safety assessment, the rigorous evaluation of a compound's toxicity is paramount. This guide provides a comparative analysis of in vitro and in vivo methodologies for validating the toxicity of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol, a novel small molecule. Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights and detailed protocols necessary to construct a comprehensive toxicity profile, balancing scientific rigor with ethical considerations.
While specific toxicological data for this exact molecule is not publicly available, its structure—containing a trifluoromethoxy group and a pyridine ring—suggests potential for metabolic activation and off-target effects, making a multi-tiered assessment strategy essential.
Part I: The Foundational Screen - In Vitro Toxicity Assessment
In vitro testing serves as the cornerstone of modern toxicology, offering a rapid, cost-effective, and ethical means to screen compounds and elucidate mechanisms of toxicity.[1][2][3][4] This approach is indispensable for early-stage hazard identification, allowing for the prioritization of candidates before committing to resource-intensive animal studies.[2][5][6]
Strategic Rationale: A Tiered Approach
The causality behind a tiered in vitro strategy is to build a comprehensive toxicological profile from the ground up. We begin with broad assessments of cell health and progress to more specific, organ-level, and mechanistic assays. This workflow ensures that foundational cytotoxic effects are identified early, guiding the design of more complex experiments.
Caption: Tiered in vitro toxicity testing workflow.
Key In Vitro Assays and Protocols
These assays are vital for determining the concentration range at which the compound affects basic cellular viability.
-
MTT Assay: Measures mitochondrial dehydrogenase activity in living cells.[7]
-
LDH Assay: Quantifies lactate dehydrogenase (LDH) released from cells with damaged membranes.[8][9]
Protocol: MTT Cytotoxicity Assay [7][10]
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol. Replace the cell culture medium with medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Regulatory agencies require genotoxicity assessments to identify compounds that can cause genetic damage.[11][12][13]
-
Ames Test (Bacterial Reverse Mutation Assay): A widely used initial screen that tests a compound's ability to induce mutations in different strains of Salmonella typhimurium.[12][14][15]
-
In Vitro Micronucleus Assay: Detects chromosomal damage in mammalian cells by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[11][14]
Given that the liver is a primary site of drug metabolism and the heart is susceptible to off-target effects, assessing hepatotoxicity and cardiotoxicity is crucial.[4][16]
-
Hepatotoxicity: Human hepatoma cell lines like HepG2 are extensively used for liver metabolism and hepatotoxicity studies.[16][17][18][19] These cells express some metabolic enzymes, providing a model for drug-induced liver injury.
-
Cardiotoxicity: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are an advanced model for preclinical cardiotoxicity screening.[20][21][22] They offer a human-relevant platform to study effects on cardiac function and viability.[23][24]
Protocol: In Vitro Hepatotoxicity Assessment using HepG2 Cells [16]
-
Cell Culture: Culture HepG2 cells in a 96-well plate until they reach 80-90% confluency.
-
Treatment: Expose cells to a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Endpoint Analysis:
-
Viability: Perform MTT or LDH assays as described above.
-
Liver Enzyme Leakage: Collect the supernatant and measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits. Elevated levels indicate hepatocellular damage.
-
-
Data Analysis: Compare viability and enzyme levels to vehicle-treated controls to determine the concentration-dependent hepatotoxic potential.
Part II: The Systemic View - In Vivo Toxicity Assessment
While in vitro assays provide critical mechanistic data, they cannot fully replicate the complex interactions within a whole organism, such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and systemic effects.[25][26][27] In vivo studies are therefore essential for a comprehensive safety assessment and are required by regulatory bodies before a drug can advance to human trials.[27][28]
Strategic Rationale: From Acute to Repeated Exposure
The transition to in vivo models must be deliberate and ethically justified, adhering to the principles of the 3Rs (Replacement, Reduction, Refinement). The strategy involves first determining the compound's acute toxicity to establish a dose range, followed by repeated-dose studies to understand the effects of longer-term exposure.
Caption: In vivo toxicity assessment workflow.
Key In Vivo Studies and Methodologies
This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[29][30][31][32] Its primary purpose is to classify the compound based on its acute toxicity and to determine a dose range for subsequent studies.[30][33]
Workflow: Acute Toxic Class Method (OECD 423) [34]
-
Animal Selection: Use a single sex of young adult rats (females are often preferred).
-
Dosing Procedure: A stepwise procedure is used with a group of 3 animals per step. Dosing starts at a defined level (e.g., 300 mg/kg), informed by in vitro data.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Dose Adjustment:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Classification: The substance is classified based on the dose level at which mortality is observed, providing an estimate of the lethal dose.
This study provides information on the potential adverse effects of a substance following repeated daily oral administration over 28 days.[35][36][37][38] It is critical for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).[37][38]
Workflow: 28-Day Repeated Dose Study (OECD 407) [38][39]
-
Animal Model: The rat is the preferred rodent species.[35] At least 3 dose groups and a control group are used, with 5 males and 5 females per group.[38]
-
Dose Selection: The highest dose should induce toxic effects but not significant mortality.[38] Lower doses are selected to establish a dose-response relationship and the NOAEL.
-
Administration: The test compound is administered orally (e.g., by gavage) daily for 28 days.[38]
-
In-Life Observations: Daily clinical observations, weekly body weight measurements, and food/water consumption are recorded.[36]
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Pathology: A full necropsy is performed. Organ weights are recorded, and a comprehensive set of organs and tissues are collected for histopathological examination.[38][40]
Part III: Integrated Analysis - Bridging the In Vitro-In Vivo Gap
The ultimate goal is to establish a meaningful in vitro-in vivo correlation (IVIVC).[5][41][42][43] This involves comparing the concentrations that cause toxicity in vitro with the plasma and tissue concentrations that cause toxicity in vivo. A strong correlation increases confidence in using in vitro models for future screening and decision-making.[6]
Comparative Summary
| Feature | In Vitro Validation | In Vivo Validation |
| Biological Complexity | Low (Cell lines, primary cells) | High (Whole organism) |
| Throughput | High | Low |
| Cost | Low | High |
| Ethical Concerns | Minimal | Significant (Animal use) |
| Data Output | Mechanistic insights, IC50 values | Systemic effects, PK/PD, NOAEL |
| Predictive Power | Good for hazard ID & mechanism | Gold standard for systemic risk |
| Key Limitation | Lacks systemic context (PK/PD)[26] | Low throughput, species differences |
Conclusion
The toxicological validation of (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol requires a thoughtful, integrated strategy that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide the essential first look at cellular and organ-specific liabilities, guiding further investigation and reducing animal use. In vivo studies remain indispensable for understanding the compound's effects in a complex biological system, providing the comprehensive safety data required for regulatory approval. By thoughtfully combining these approaches, researchers can build a robust toxicity profile, ensuring informed decision-making throughout the drug development pipeline.
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Executive Summary
The compound (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol represents a highly functionalized ortho, ortho' disubstituted biaryl system. Designing therapeutics around this scaffold requires a deep understanding of how the trifluoromethoxy (-OCF 3 ) group dictates molecular conformation, lipophilicity, and metabolic stability.
Unlike standard alkyl or halogen substituents, the -OCF 3 group acts as a unique "environmental adaptor." This guide objectively compares the structural and physicochemical performance of this target compound against related biaryl alternatives, providing researchers with validated experimental methodologies to characterize these complex molecular architectures.
Structural Analysis: The Ortho-Effect and Atropisomerism
The core scaffold consists of a pyridine ring linked to a phenyl ring at position 2, flanked by two critical ortho substituents:
-
The -OCF 3 Group (Phenyl ring): Sterically, the -OCF 3 group possesses an effective size comparable to a methoxy group[1]. However, its electronic profile is vastly different. The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the oxygen, significantly reducing its capacity to act as a hydrogen-bond acceptor[2].
-
The -CH 2 OH Group (Pyridine ring): A flexible hydrogen-bond donor/acceptor that can interact with the pyridine nitrogen or surrounding solvent.
When placed in an ortho, ortho' relationship, the steric clash between the -OCF 3 and -CH 2 OH groups forces the biaryl system out of coplanarity. This results in a large dihedral angle (approaching 75°–90°), which can restrict rotation around the C-C biaryl bond and induce stable atropisomerism[3]. Furthermore, the -OCF 3 group is exceptionally lipophilic, boasting a Hansch π parameter of +1.04, making it more lipophilic than a standard trifluoromethyl (-CF 3 , π = +0.88) group[2][4].
Caption: Logical mapping of ortho-OCF3 effects on biaryl physicochemical properties.
Physicochemical Profiling
To contextualize the performance of the target compound, we must compare it against alternative biaryl systems. The table below summarizes the quantitative structural and physicochemical shifts induced by altering the ortho-substituent on the phenyl ring.
Table 1: Physicochemical & Conformational Comparison of 2-Arylpyridin-3-yl Methanols
| Compound | Ortho-Substituent | Hansch π Value | Est. Dihedral Angle ( θ ) | Est. Rotational Barrier ( Δ G ‡ ) | Predicted LogP |
| (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol | -OCF 3 | +1.04 | 75° – 85° | 22 – 25 kcal/mol | 3.2 |
| (2-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol | -CF 3 | +0.88 | 80° – 90° | 26 – 28 kcal/mol | 3.0 |
| (2-(o-tolyl)pyridin-3-yl)methanol | -CH 3 | +0.56 | 65° – 75° | 18 – 20 kcal/mol | 2.5 |
| (2-phenylpyridin-3-yl)methanol | -H | 0.00 | 40° – 50° | < 10 kcal/mol | 1.8 |
Note: The -OCF 3 group provides the highest lipophilicity while maintaining a slightly lower rotational barrier than -CF 3 due to the conformational flexibility of the oxygen ether linkage[4][5].
Experimental Methodologies
To objectively validate the structural claims above, researchers must employ rigorous, self-validating analytical protocols.
Protocol 1: Dihedral Angle Determination via Single-Crystal X-Ray Diffraction (SC-XRD)
-
Causality: SC-XRD is utilized because it provides absolute spatial coordinates, allowing for the precise measurement of the C2-C1-C2'-C3' biaryl dihedral angle and the identification of intramolecular hydrogen bonds (e.g., between the -CH 2 OH hydroxyl and the pyridine nitrogen).
-
Step-by-Step Workflow:
-
Dissolve 10 mg of the compound in a minimum volume of a slow-evaporating solvent system (e.g., Hexane/EtOAc 4:1).
-
Allow slow evaporation at 4 °C over 72 hours to yield diffraction-quality single crystals.
-
Mount a suitable crystal on a diffractometer equipped with a Mo-K α radiation source ( λ = 0.71073 Å) at 100 K to minimize thermal motion.
-
Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F 2 .
-
-
Self-Validating Mechanism: The protocol is self-validating through the calculation of the R 1 factor and Goodness-of-Fit (S). An R 1 < 0.05 and S ≈ 1.0 mathematically guarantees that the proposed structural model accurately represents the observed electron density map, ruling out crystallographic artifacts.
Protocol 2: Atropisomeric Stability via Variable-Temperature NMR (VT-NMR)
-
Causality: The steric clash between the ortho-OCF 3 and ortho'-CH 2 OH groups restricts biaryl rotation. VT-NMR is selected to quantify this rotational barrier ( Δ G ‡ ) by observing the decoalescence of the diastereotopic protons of the -CH 2 OH group.
-
Step-by-Step Workflow:
-
Prepare a 15 mM sample of the compound in a high-boiling deuterated solvent (e.g., 1,1,2,2-Tetrachloroethane-d 2 ).
-
Acquire standard 1 H NMR spectra starting at 298 K. The -CH 2 OH protons should appear as an AB quartet if rotation is slow on the NMR timescale.
-
Increment the temperature in 10 K steps up to 398 K, allowing 5 minutes for thermal equilibration at each step.
-
Identify the coalescence temperature (T c ) where the AB quartet merges into a broad singlet.
-
Calculate Δ G ‡ using the Eyring equation.
-
-
Self-Validating Mechanism: The system validates itself by performing a full line-shape analysis across the entire temperature gradient. If the resulting Eyring plot is strictly linear (R 2 > 0.99), the calculated activation energy is thermodynamically validated, confirming that the observed line broadening is strictly due to conformational exchange and not sample degradation.
Caption: VT-NMR workflow for determining biaryl rotational barriers.
Protocol 3: Lipophilicity Profiling via RP-HPLC
-
Causality: The -OCF 3 group significantly increases lipophilicity[5]. Reversed-Phase HPLC (RP-HPLC) is used instead of the traditional shake-flask method to prevent the emulsion formation commonly associated with highly fluorinated compounds.
-
Step-by-Step Workflow:
-
Prepare a mobile phase of Methanol/Water (gradient from 50:50 to 90:10) buffered at pH 7.4.
-
Inject a mixture of 6 reference standards with known LogP values (ranging from 1.0 to 5.0).
-
Record the retention times (t R ) and calculate the capacity factors (k').
-
Inject the target -OCF 3 biaryl compound and determine its capacity factor.
-
Interpolate the LogP of the target compound from the calibration curve.
-
-
Self-Validating Mechanism: This protocol relies on internal calibration. The interpolation of the target compound's LogP is only accepted if the reference calibration curve yields a linear regression of R 2 > 0.995, ensuring the chromatographic retention accurately reflects true partitioning behavior.
Pharmacological Implications
The incorporation of the (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol motif into drug candidates is a highly effective strategy for optimizing pharmacokinetic profiles. The robust C-F bonds within the -OCF 3 group provide exceptional resistance to oxidative metabolism by Cytochrome P450 enzymes[2]. Furthermore, the orthogonal biaryl conformation dictated by the ortho-substituents projects the -OCF 3 and -CH 2 OH groups into distinct vectors, allowing for highly specific, lock-and-key interactions within deep hydrophobic binding pockets, ultimately enhancing target binding affinity and selectivity.
References
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA.[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.[Link]
-
Development of Atroposelective Nucleophilic Substitutions Towards Pharmaceutically Relevant N-Heterocyclic Scaffolds. eScholarship. [Link]
-
The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups | CHIMIA [chimia.ch]
(2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol proper disposal procedures
Comprehensive Safety and Disposal Protocol for (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
Handling complex fluorinated heterocycles requires stringent logistical planning and an uncompromising approach to laboratory safety. As a compound integrating a pyridine backbone with a trifluoromethoxy (-OCF3) moiety, (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol presents unique ecological and thermal degradation hazards. This guide provides researchers and drug development professionals with a self-validating framework for the segregation, spill response, and ultimate disposal of this material, ensuring absolute compliance with environmental regulations.
Mechanistic Causality of Disposal Hazards
To design an effective disposal protocol, we must first understand the molecular behavior of the compound under degradation conditions. You cannot simply pour this chemical down the drain or dispose of it in standard biohazard bins.
-
The Trifluoromethoxy Moiety: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard municipal or low-temperature incineration fails to cleave this bond, risking the release of fluorinated pollutants into the environment. Furthermore, when successfully combusted at high temperatures, the fluorine atoms generate Hydrogen Fluoride (HF) gas, a highly toxic and corrosive byproduct[1].
-
The Pyridine Ring: The thermal breakdown of nitrogen-containing heterocycles inherently produces Nitrogen Oxides (NOx)[1].
-
Ecotoxicity: Pyridine derivatives and fluorinated compounds are hazardous to aquatic environments. Undiluted product or large quantities must never be discharged into standard sewage systems, ground water, or water courses[2].
Waste Segregation & Storage Protocol
Proper segregation is the foundation of laboratory safety and cost-effective waste management.
-
Classification: This compound must be strictly classified and segregated as Halogenated Organic Waste . Mixing halogenated waste with non-halogenated streams drastically increases disposal costs, as halogenated compounds require specialized, expensive downstream treatment steps to remove the halogens[3].
-
Container Specifications: Use chemically compatible, sealable containers. Do not overfill. Ensure the container is kept in a designated, well-ventilated Hazardous Waste Storage Area away from heat sources and foot traffic to minimize the risk of tip-overs[3].
-
Labeling & Residuals: Labels must explicitly state the chemical components (e.g., "Halogenated Waste: (2-(2-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol"). Note that empty containers retaining 3% or more of the residual chemical are legally defined as hazardous waste and must not be treated as standard trash[3].
Operational Spill Response Methodology
In the event of a localized spill, execute the following step-by-step protocol to contain the hazard and prepare the material for safe disposal:
-
Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure local exhaust ventilation (e.g., fume hoods) is operating at maximum capacity to prevent the accumulation of vapors or dust[4].
-
Don PPE: Equip a NIOSH-approved respirator, chemical-resistant impermeable gloves (e.g., heavy nitrile or butyl rubber), and safety goggles[4].
-
Containment: Do not use combustible materials like paper towels. Apply an inert absorbent material such as dry sand, earth, or vermiculite to the spill[4].
-
Collection: Carefully scoop the absorbed mixture using non-sparking tools to prevent static discharge, and transfer it into a heavy-duty, sealable hazardous waste container[4].
-
Decontamination: Wash the affected surface thoroughly with plenty of water and a non-abrasive soap, collecting the wash water into the halogenated waste container for proper disposal[5].
Step-by-step operational workflow for chemical spill containment and waste segregation.
Final Disposal & Incineration Parameters
Because of the C-F bonds and nitrogen content, direct landfill disposal is strictly prohibited. The material must be transferred to a licensed professional waste disposal service[6].
-
Solvent Dissolution: Prior to incineration, the solid material is typically dissolved or mixed with a combustible solvent to facilitate consistent, high-temperature burning[5].
-
Incineration Requirements: The chemical must be burned in a regulated chemical incinerator equipped with two critical components:
-
Afterburner: Ensures complete thermal destruction of the stable C-F bonds.
-
Alkaline Scrubber: Captures and neutralizes the resulting HF and NOx gases before the exhaust reaches the atmosphere[5].
-
Thermal degradation pathway illustrating the necessity of alkaline scrubbing for HF neutralization.
Quantitative Disposal Parameters
| Parameter | Specification | Causality / Rationale |
| Incineration Temperature | > 1100°C | Required to break highly stable C-F bonds in the trifluoromethoxy group. |
| Scrubber Environment | Alkaline (pH > 8.5) | Neutralizes acidic Hydrogen Fluoride (HF) gas generated during combustion. |
| Waste Classification | Halogenated Organic | Fluorine content requires specialized, higher-cost treatment facilities. |
| Max Residual Content | < 3% | Containers with ≥3% residual content are legally considered hazardous waste[3]. |
References
- Hazardous Waste Guide - UTIA Safety Office. tennessee.edu.
- Safety Data Sheet (Q203) - Cayman Chemical. caymanchem.com.
- Safety Data Sheet (2-(2-(Trifluoromethoxy)phenyl)-5-vinylpyridine) - Matrix Scientific. 1int.co.uk.
- Safety Data Sheet (2-(Trifluoromethoxy)benzoyl Chloride) - Angene Chemical. angenechemical.com.
- Safety Data Sheet (4-(Trifluoromethoxy)phenol) - TCI Chemicals. tcichemicals.com.
- Safety Data Sheet (3-(Trifluoromethoxy)benzoyl Chloride) - TCI Chemicals. tcichemicals.com.
- Safety Data Sheet (3-Fluoro-4-(trifluoromethoxy)aniline) - Fisher Scientific. fishersci.com.
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
